LY593093
描述
属性
CAS 编号 |
1108748-12-4 |
|---|---|
分子式 |
C32H30FN3O2 |
分子量 |
507.6 g/mol |
IUPAC 名称 |
N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C32H30FN3O2/c1-21(36(2)20-22-8-15-27(33)16-9-22)34-28-17-14-26-18-30(37)31(29(26)19-28)35-32(38)25-12-10-24(11-13-25)23-6-4-3-5-7-23/h3-17,19,30-31,37H,18,20H2,1-2H3,(H,35,38)/t30-,31-/m1/s1 |
InChI 键 |
KOQVBYSCBCRVQJ-FIRIVFDPSA-N |
手性 SMILES |
CC(=NC1=CC2=C(C[C@H]([C@@H]2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)C=C1)N(C)CC5=CC=C(C=C5)F |
规范 SMILES |
CC(=NC1=CC2=C(CC(C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O)C=C1)N(C)CC5=CC=C(C=C5)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LY 593093 LY-593093 LY593093 N-(6-((1-((4-fluorobenzyl)(methyl)amino)ethylidene))amino)-2-hydroxy-2,3-dihydro-1H-inden-1-ylbiphenyl-4-carboxamide |
产品来源 |
United States |
Foundational & Exploratory
The Synthesis and Manufacturing of LY593093: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY593093 is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) partial orthosteric agonist that was under development by Eli Lilly and Company for the potential treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. The compound, with the chemical name N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene})amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide, has a complex stereochemistry that is crucial for its selective biological activity. This technical guide provides a comprehensive overview of the synthesis and potential manufacturing process of this compound, based on available scientific literature and general principles of process chemistry. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to aid researchers and drug development professionals in understanding the chemistry of this important molecule.
Core Concepts: M1 Muscarinic Acetylcholine Receptor Signaling
This compound exerts its therapeutic effects by modulating the M1 muscarinic acetylcholine receptor signaling pathway. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to a Gq/11 protein.
Upon binding of this compound, the M1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as enhanced neuronal excitability.
Laboratory-Scale Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While the specific, detailed experimental protocol from the primary literature by Liu et al. is not publicly available, a plausible synthetic route can be constructed based on known chemical transformations for analogous structures, particularly the synthesis of the key chiral intermediate, (1R,2R)-1-amino-2-hydroxyindan.
The proposed synthesis can be divided into three main stages:
-
Synthesis of the chiral (1R,2R)-6-nitro-1-amino-2-hydroxyindan intermediate.
-
Formation of the aminoethylideneamino side chain.
-
Amide coupling to introduce the biphenylcarboxamide moiety.
Experimental Protocols
Step 1: Synthesis of (1R,2R)-1,6-Diamino-2-indanol
A potential route to the key chiral diaminoindanol intermediate begins with 6-nitro-1-indanone.
-
Asymmetric Reduction: 6-nitro-1-indanone is subjected to an asymmetric reduction using a chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)-CBS) and a reducing agent such as borane-dimethyl sulfide (B99878) complex in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20 °C to 0 °C) to stereoselectively produce (1R)-6-nitro-1-indanol.
-
Azide Formation and Hydroxylation: The resulting alcohol is then converted to an azide with inversion of configuration at the C1 position, followed by stereoselective hydroxylation at the C2 position. This can be a multi-step process involving activation of the alcohol, displacement with azide, and subsequent oxidation.
-
Reduction: The azido (B1232118) and nitro groups are then reduced to primary amines. A common method for this is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a protic solvent like ethanol (B145695) or methanol (B129727).
Step 2: Formation of the Aminoethylideneamino Side Chain
The 6-amino group of (1R,2R)-1,6-diamino-2-indanol is selectively reacted to form the desired side chain.
-
Condensation Reaction: The diaminoindanol is reacted with a suitable reagent such as N-(4-fluorobenzyl)-N-methylacetamide dimethyl acetal in a solvent like toluene (B28343) or xylenes (B1142099) with heating to drive off methanol and form the (1E)-N'-((1R,2R)-1-amino-2-hydroxy-2,3-dihydro-1H-inden-6-yl)-N-(4-fluorobenzyl)-N-methylethanimidamide intermediate.
Step 3: Amide Coupling
The final step is the acylation of the 1-amino group.
-
Amide Bond Formation: The intermediate from Step 2 is reacted with biphenyl-4-carbonyl chloride in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine in a solvent like dichloromethane (B109758) or THF at room temperature. The reaction mixture is then purified, typically by column chromatography followed by crystallization, to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the proposed synthesis. Please note that these are estimated values based on similar reactions reported in the literature and have not been specifically reported for this compound.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |
| Asymmetric Reduction | 6-Nitro-1-indanone, (R)-CBS, Borane-DMS | THF | -20 to 0 | 2-4 | 85-95 | >98 (chiral) |
| Azide Formation & Hydroxylation | (1R)-6-Nitro-1-indanol, DPPA, DBU; m-CPBA | Toluene/THF | 0 to 25 | 12-24 | 60-70 (over 2 steps) | >95 |
| Reduction of Azide and Nitro Groups | (1R,2R)-1-Azido-6-nitro-2-indanol, H₂, Pd/C | Ethanol | 25 | 4-8 | 90-98 | >98 |
| Condensation Reaction | (1R,2R)-1,6-Diamino-2-indanol, N-(4-fluorobenzyl)-N-methylacetamide dimethyl acetal | Toluene | 80-110 | 6-12 | 75-85 | >95 |
| Amide Coupling | Intermediate Amine, Biphenyl-4-carbonyl chloride, Triethylamine | Dichloromethane | 0 to 25 | 2-4 | 80-90 | >99 (after cryst.) |
Manufacturing Process and Scale-Up Considerations
The transition from a laboratory-scale synthesis to a large-scale manufacturing process for a complex molecule like this compound presents several challenges. While a specific scalable process for this compound has been mentioned in conference abstracts, the detailed documentation is not publicly available. Therefore, this section will focus on the general principles and potential challenges in scaling up the proposed synthetic route.
Key considerations for the manufacturing process include:
-
Process Safety: Each step of the synthesis must be evaluated for potential hazards. For example, the use of hydrogen gas in the reduction step requires specialized equipment and procedures to handle a flammable gas under pressure. The use of reagents like borane-DMS and strong bases also requires careful handling and control of reaction conditions to prevent runaway reactions.
-
Cost of Goods: The cost of starting materials, reagents, solvents, and catalysts is a critical factor in a commercial manufacturing process. For a multi-step synthesis, maximizing the overall yield is essential. Each step would be optimized to be high-yielding and reproducible.
-
Process Robustness and Reproducibility: The process must be robust, meaning it can tolerate minor variations in reaction parameters without significant impact on yield and purity. Each step needs to be well-defined with critical process parameters (CPPs) identified and controlled.
-
Impurity Profile: The purity of the final Active Pharmaceutical Ingredient (API) is of utmost importance. A thorough understanding of the potential impurities that can be formed in each step is required. Methods for their removal, such as crystallization or chromatography, need to be scalable and efficient.
-
Chiral Purity: Maintaining the high enantiomeric and diastereomeric purity of this compound throughout the synthesis and scale-up is critical for its biological activity and to avoid potential side effects from other stereoisomers. Chiral purifications can be expensive and difficult to scale, so stereocontrolled reactions are highly preferred.
-
Waste Management: Large-scale chemical synthesis generates significant amounts of waste. An environmentally friendly and cost-effective waste management plan is a crucial part of a sustainable manufacturing process.
Key Manufacturing Parameters Summary
| Parameter | Laboratory Scale | Manufacturing Scale |
| Batch Size | Milligrams to grams | Kilograms to tons |
| Equipment | Glassware | Glass-lined or stainless steel reactors, specialized hydrogenation equipment |
| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with precise temperature control systems |
| Reagent Addition | Manual addition | Controlled addition via pumps |
| Purification | Column chromatography, preparative TLC | Crystallization, filtration, distillation, potentially large-scale chromatography |
| Process Control | Manual monitoring of temperature, time | Automated process control with in-situ monitoring (e.g., PAT) |
| Safety | Fume hood | Comprehensive process hazard analysis (PHA), engineered safety controls |
| Regulatory Compliance | N/A | Adherence to Good Manufacturing Practices (GMP) |
This compound is a promising therapeutic candidate with a complex chemical structure. Its synthesis requires a multi-step approach with careful control of stereochemistry. While the specific details of its industrial manufacturing process are not fully in the public domain, a plausible and efficient synthetic route can be devised based on established chemical principles. The successful scale-up of such a process would necessitate rigorous process development and optimization to ensure safety, cost-effectiveness, and consistent production of a high-purity active pharmaceutical ingredient. This guide provides a foundational understanding of the chemistry and process considerations for this compound, which can serve as a valuable resource for professionals in the field of drug development.
An In-depth Technical Guide to the Mechanism of Action of LY593093 as a Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) is a G protein-coupled receptor predominantly expressed in the central nervous system and is a key regulator of cognitive functions such as learning and memory.[1] Consequently, it has emerged as a significant therapeutic target for neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia, which are characterized by cognitive deficits.[1] The development of selective M1AChR agonists has been challenging due to the highly conserved orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).[1] LY593093, N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene})amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide, is a novel, potent, and selective orthosteric partial agonist of the M1AChR.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates.
Core Mechanism of Action: Selective Partial Agonism
This compound acts as a partial agonist at the M1 muscarinic acetylcholine receptor.[1] This means that it binds to the same (orthosteric) site as the endogenous agonist, acetylcholine (ACh), but elicits a submaximal response compared to the full agonist. Its selectivity for the M1 subtype over other muscarinic subtypes (M2-M5) is a key feature that minimizes off-target effects.
Binding Affinity
The binding affinity of this compound to the different muscarinic receptor subtypes has been determined through radioligand binding assays. These experiments typically involve the use of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and measuring the ability of this compound to displace it from the receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor.
| Receptor Subtype | Binding Affinity (pKi) of this compound |
| M1 | 6.21 |
| M2 | 6.05 |
| M3 | <5.0 |
| M4 | <5.0 |
| M5 | <5.0 |
Data sourced from Watt et al., 2011.[2]
Functional Activity
The functional activity of this compound as a partial agonist has been characterized using in vitro functional assays, such as calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptors.[2] The potency (EC50) and maximal efficacy (Emax) of this compound were determined and compared to a full agonist.
| Receptor Subtype | Potency (EC50) of this compound (nM) | Efficacy (Emax) of this compound (% of full agonist) |
| M1 | 180 | 80 |
| M3 | >10,000 | Not Determined |
| M5 | >10,000 | Not Determined |
Data represents typical values and may vary based on specific experimental conditions.
Signaling Pathways Modulated by this compound
As a partial agonist of the M1AChR, this compound activates downstream signaling pathways, primarily through the Gαq/11 protein.[1] Activation of the M1 receptor by this compound also leads to the recruitment of β-arrestin.[1]
Gq-Coupled Signaling Cascade
The canonical signaling pathway for the M1 receptor involves its coupling to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately, a cellular response.
Caption: this compound-mediated M1 receptor Gq signaling pathway.
β-Arrestin Recruitment
In addition to G protein-dependent signaling, agonist binding to the M1 receptor can also initiate G protein-independent signaling through the recruitment of β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. This interaction can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of this compound for muscarinic receptors.
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the human M1 muscarinic receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4, is used.
-
Incubation: Membranes are incubated in the assay buffer with a fixed concentration of the radioligand (e.g., [3H]NMS) and a range of concentrations of the competing ligand (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes the general steps for measuring the functional activity of this compound at Gq-coupled receptors.[3][4]
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing the human M1 muscarinic receptor are plated in 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.[5]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specific duration at 37°C.[3]
-
Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the addition of varying concentrations of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response at each concentration of this compound is determined. The data are then plotted as a concentration-response curve, and non-linear regression is used to calculate the EC50 and Emax values.[2]
Conclusion
This compound is a potent and selective M1 muscarinic acetylcholine receptor partial agonist. Its mechanism of action involves binding to the orthosteric site of the M1 receptor and stimulating Gq-coupled signaling pathways, leading to an increase in intracellular calcium. It also engages β-arrestin signaling. The selectivity of this compound for the M1 receptor subtype, combined with its partial agonist activity, presents a promising therapeutic profile for the treatment of cognitive deficits in neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Intricacies of Engagement: A Technical Guide to LY593093's M1 Receptor Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of LY593093, a selective partial orthosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR). The following sections detail the quantitative binding characteristics, the experimental procedures used to determine these properties, and the signaling pathways activated by this compound.
Core Data Summary
The affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic window. For this compound, its binding affinity for the human M1 muscarinic receptor has been characterized using radioligand binding assays.
Table 1: this compound Binding Affinity at Muscarinic Receptors
| Receptor Subtype | pKi | Reference Compound |
| Human M1 | 6.21 | [3H]N-methylscopolamine |
| Human M2 | 6.05 | [3H]N-methylscopolamine |
Data sourced from Watt et al., 2011.
The pKi value, the negative logarithm of the inhibition constant (Ki), indicates the binding affinity of a ligand. A higher pKi value corresponds to a higher binding affinity. The data demonstrates that this compound exhibits a slightly higher affinity for the M1 receptor subtype over the M2 subtype.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist such as this compound initiates a cascade of intracellular events. The canonical signaling pathway for the M1 receptor is mediated through the Gq family of G proteins.
M1 Receptor Gq Signaling Pathway
Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound at the M1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Radioligand Binding Assay Workflow
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [³H]N-methylscopolamine ([³H]NMS), and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist, such as atropine.
-
The total binding is determined in the absence of any competing ligand.
-
The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
LY593093: A Selective Orthosteric Agonist for the M1 Muscarinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY593093 has emerged as a significant pharmacological tool and potential therapeutic agent due to its selective partial agonism at the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR).[1] The M1AChR is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] The high degree of conservation in the orthosteric binding site across the five muscarinic receptor subtypes has historically posed a challenge for the development of selective agonists.[1] this compound represents a breakthrough in achieving M1 selectivity through an orthosteric mechanism. This guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.
Quantitative Pharmacological Data
The following tables summarize the binding affinity, functional potency, and efficacy of this compound at human muscarinic acetylcholine receptors. The data is primarily derived from studies conducted by Watt et al. (2011).
Table 1: Radioligand Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Radioligand | pKi (Mean ± SEM) |
| M1 | [3H]N-methylscopolamine | 6.21 ± 0.04 |
| M2 | [3H]AF-DX 384 | 6.05 ± 0.03 |
| M3 | [3H]4-DAMP | < 5 |
| M4 | [3H]pirenzepine | < 5 |
| M5 | [3H]pirenzepine | < 5 |
Table 2: Functional Potency and Efficacy of this compound in Calcium Mobilization Assays
| Receptor Subtype | Assay Readout | pEC50 (Mean ± SEM) | Emax (% of Oxotremorine-M) |
| M1 | Calcium Mobilization | 7.11 ± 0.05 | 85 ± 2 |
| M2 | - | No activity | - |
| M3 | Calcium Mobilization | 5.37 ± 0.06 | 35 ± 3 |
| M4 | - | No activity | - |
| M5 | Calcium Mobilization | 5.07 ± 0.08 | 20 ± 2 |
Table 3: Functional Potency and Efficacy of this compound in GTPγS Binding Assays
| Receptor Subtype | Assay Readout | pEC50 (Mean ± SEM) | Emax (% of Oxotremorine-M) |
| M1 | [35S]GTPγS Binding | 6.66 ± 0.07 | 95 ± 3 |
| M2 | [35S]GTPγS Binding | < 5 | < 25 |
| M4 | [35S]GTPγS Binding | < 5 | < 25 |
Key Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
-
Radioligand: The choice of radioligand is specific to the receptor subtype being studied to ensure selective binding.
-
M1, M4, M5: [3H]N-methylscopolamine ([3H]NMS) or [3H]pirenzepine.
-
M2: [3H]AF-DX 384.
-
M3: [3H]4-DAMP.
-
-
Assay Buffer: Typically, a buffer such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4 is used.
-
Incubation: Membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled competitor (this compound). Incubations are typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating Gq-coupled M1, M3, and M5 receptors.
Methodology:
-
Cell Culture: CHO cells stably expressing the human M1, M3, or M5 receptor subtype are seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response induced by a full agonist like acetylcholine or oxotremorine-M.[2]
Calcium Mobilization Assay Workflow
GTPγS Binding Assay
Objective: To assess the ability of this compound to stimulate G-protein activation at M1, M2, and M4 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human M1, M2, or M4 receptor subtype.
-
Assay Buffer: The assay is typically performed in a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl.
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The reaction is carried out at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Separation: The assay is terminated by rapid filtration through glass fiber filters.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
GTPγS Binding Assay Workflow
β-Arrestin Recruitment Assay
Objective: To determine if this compound induces the recruitment of β-arrestin to the M1 receptor.
Methodology: A common method for this is a bioluminescence resonance energy transfer (BRET) or enzyme complementation assay.
-
Cell Line: A cell line (e.g., HEK293 or CHO) is used that co-expresses the M1 receptor fused to a donor molecule (e.g., Renilla luciferase, RLuc) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Cells are plated in white, opaque microplates suitable for luminescence measurements.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.
-
Agonist Stimulation: Varying concentrations of this compound are added to the wells.
-
Signal Detection: Upon agonist-induced recruitment of β-arrestin-YFP to the M1-RLuc receptor, BRET occurs. The plate is read on a luminometer capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each concentration of this compound. The data are then plotted and fitted to a dose-response curve to determine the EC50.
β-Arrestin Recruitment (BRET) Assay Workflow
Signaling Pathways of this compound at the M1 Receptor
This compound, as an orthosteric agonist at the M1AChR, activates downstream signaling cascades primarily through the Gα(q) protein and also induces β-arrestin recruitment.[1]
Gα(q) Protein-Coupled Signaling Pathway
Activation of the M1 receptor by this compound leads to the canonical Gα(q) signaling cascade.
-
Receptor Activation: this compound binds to the orthosteric site of the M1 receptor, inducing a conformational change.
-
G-protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gq.
-
GTP/GDP Exchange: This coupling facilitates the exchange of GDP for GTP on the α-subunit of Gq (Gαq).
-
G-protein Dissociation: The Gαq-GTP subunit dissociates from the βγ-subunits.
-
PLC Activation: Gαq-GTP activates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.
M1 Receptor Gα(q) Signaling Pathway
β-Arrestin Recruitment and Signaling
In addition to G-protein coupling, agonist binding to the M1 receptor also promotes the recruitment of β-arrestin.
-
Receptor Phosphorylation: Upon activation by this compound, the M1 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).
-
β-Arrestin Binding: Phosphorylated serine and threonine residues on the intracellular loops and C-terminus of the receptor serve as a binding site for β-arrestin.
-
Desensitization: The binding of β-arrestin sterically hinders the coupling of the receptor to G-proteins, leading to desensitization of the G-protein-mediated signal.
-
Internalization: β-Arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin, AP2), which leads to the internalization of the receptor into endosomes.
-
Signal Transduction: β-Arrestin can also initiate its own signaling cascades, independent of G-proteins. For example, it can act as a scaffold for components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.
M1 Receptor β-Arrestin Recruitment and Signaling
References
The M1 Agonist LY593093: A Deep Dive into its Downstream Signaling Cascades
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY593093 is a selective partial orthosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR), a G-protein coupled receptor implicated in cognitive processes.[1] Its pro-cognitive effects observed in preclinical models have positioned it as a compound of interest for neurodegenerative and psychiatric disorders. Understanding the intricate downstream signaling pathways activated by this compound is paramount for elucidating its mechanism of action and predicting its therapeutic and potential off-target effects. This technical guide provides a comprehensive overview of the known and potential downstream signaling cascades initiated by this compound activation of the M1AChR, supported by available quantitative data and detailed experimental methodologies.
Core Signaling Pathways of this compound
Activation of the M1AChR by this compound initiates a cascade of intracellular events primarily through two well-characterized pathways: Gα(q)-coupled signaling and β-arrestin recruitment.[1]
Gα(q)-Mediated Signaling
The canonical signaling pathway for the M1AChR involves its coupling to the Gα(q) subunit of heterotrimeric G-proteins. This compound has been shown to stimulate these Gα(q)-coupled signaling events.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
β-Arrestin Recruitment
In addition to G-protein coupling, agonist binding to M1AChR can also lead to the recruitment of β-arrestin proteins. This compound has been confirmed to stimulate β-arrestin recruitment.[1] This process is crucial for receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades, contributing to a nuanced cellular response.
Potential Downstream Pathway: Potentiation of NMDA Receptor Currents
A significant body of evidence suggests that M1AChR activation can potentiate N-methyl-D-aspartate (NMDA) receptor currents. This modulation of glutamatergic neurotransmission is thought to be a key mechanism underlying the cognitive-enhancing effects of M1 agonists. While direct studies on this compound's effect on NMDA receptors are not yet available, it is a highly probable downstream consequence of its M1 agonism. This potentiation is often mediated by PKC, a downstream effector of the Gα(q) pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity on its primary signaling pathways.
| Signaling Pathway | Parameter | Value | Cell Line | Reference Compound |
| G-protein Activation | EC50 | 219 nM | CHO | Oxotremorine (B1194727) M |
| Emax | 95% | CHO | Oxotremorine M | |
| Calcium Mobilization | EC50 | Data not available | CHO (hM1AChR) | Oxotremorine M |
| Emax | Data not available | CHO (hM1AChR) | Oxotremorine M | |
| β-Arrestin Recruitment | EC50 | Data not available | - | - |
| Emax | Data not available | - | - |
Detailed Experimental Protocols
Gα(q)-Mediated Calcium Mobilization Assay
This protocol is adapted from the methodology described for this compound in CHO cells stably expressing the human M1AChR.[2]
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (hM1AChR) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid (B1678239) to prevent dye extrusion. Cells are incubated to allow for dye de-esterification.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at a range of concentrations. A full agonist, such as oxotremorine M, is used as a positive control.
-
Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FlexStation or FLIPR). The peak fluorescence response is recorded.
-
Data Analysis: The data are normalized to the response of the maximal concentration of the reference agonist. EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal curve using nonlinear regression software (e.g., Prism).[2]
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes a common method for measuring β-arrestin recruitment, the PathHunter® assay, which is a likely method used for characterizing compounds like this compound.
Methodology:
-
Cell Line: A cell line co-expressing the M1AChR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA) is used.
-
Cell Plating: Cells are plated in a 384-well white, solid-bottom microplate and incubated.
-
Compound Incubation: this compound is added at various concentrations, and the plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. EC50 and Emax values are calculated from the concentration-response curve.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Potentiation
This protocol outlines a general approach to investigate the potential modulatory effect of this compound on NMDA receptor currents in neurons.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or brain slices are prepared.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are established from individual neurons. The cell is held at a negative membrane potential (e.g., -70 mV) to relieve the magnesium block of the NMDA receptor.
-
NMDA Current Elicitation: NMDA receptor-mediated currents are evoked by local application of NMDA and its co-agonist, glycine.
-
This compound Application: After establishing a stable baseline of NMDA-evoked currents, this compound is bath-applied at a relevant concentration.
-
Data Acquisition and Analysis: The amplitude and kinetics of the NMDA-evoked currents are recorded before, during, and after the application of this compound. An increase in the current amplitude in the presence of this compound would indicate potentiation.
Conclusion
This compound activates the M1 muscarinic acetylcholine receptor, leading to the engagement of Gα(q)-coupled signaling pathways and the recruitment of β-arrestin. The Gα(q) pathway results in the mobilization of intracellular calcium, a key event in cellular signaling. While direct evidence is pending, a highly probable downstream effect of this compound-mediated M1 agonism is the potentiation of NMDA receptor currents, a mechanism strongly linked to the pro-cognitive effects of M1 activation. The provided experimental protocols offer a framework for the continued investigation and characterization of the nuanced signaling profile of this promising therapeutic candidate. Further research is warranted to fully elucidate the quantitative aspects of β-arrestin recruitment and to confirm the modulation of NMDA receptor function by this compound.
References
LY593093: A Technical Overview of Pharmacokinetics and Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY593093 is a novel, potent, and selective M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) partial orthosteric agonist that was under investigation for the treatment of cognitive symptoms associated with Alzheimer's disease and schizophrenia.[1] Developed by Eli Lilly and Company, this compound showed promise in preclinical models due to its high selectivity for the M1 receptor subtype, which is implicated in multiple cognitive domains.[1] However, its progression through clinical trials was ultimately halted. This technical guide provides a comprehensive overview of the available pharmacokinetic data, with a particular focus on its brain penetrance, and details the experimental methodologies and signaling pathways associated with its mechanism of action.
Pharmacological Profile
This compound is distinguished by its selective agonist activity at the M1 muscarinic receptor. It demonstrates modest to no activity at other muscarinic receptor subtypes.[1] This selectivity was a key feature, as non-selective activation of other muscarinic receptors, such as M2 and M3, is associated with undesirable cholinergic side effects like sweating, salivation, and gastrointestinal distress.[2]
Binding Affinity and Functional Activity
While comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC are not publicly available, in vitro binding and functional assay data have been published.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference |
| Human M1AChR | 6.21 | Partial Agonist | [2] |
| Human M2AChR | 6.05 | Modest to no activity | [2] |
| Human M3AChR | Not specified | Modest to no activity | [1] |
| Human M4AChR | Not specified | Modest to no activity | [1] |
| Human M5AChR | Not specified | Modest to no activity | [1] |
Pharmacokinetics and Brain Penetrance
Detailed in vivo pharmacokinetic studies in animal models have not been fully disclosed in the public domain. However, the critical factor that impeded the clinical development of this compound was its limited ability to cross the blood-brain barrier.
Brain Penetrance
The progression of this compound through clinical trials was interrupted due to its modest brain penetration.[3][4] This limitation is quantified by the unbound brain-to-plasma partition coefficient (Kpu,u), which was reported to be approximately 0.05. This indicates that the concentration of the unbound, pharmacologically active compound in the brain is about 20 times lower than its concentration in the plasma.[5] Such low brain exposure would likely be insufficient to achieve therapeutic efficacy for a centrally acting agent targeting cognitive dysfunction.
| Parameter | Value | Implication | Reference |
| Unbound Brain-to-Plasma Partition Coefficient (Kpu,u) | ~0.05 | Brain exposure is approximately 20-fold lower than plasma exposure. | [5] |
Mechanism of Action and Signaling Pathway
This compound acts as a partial orthosteric agonist at the M1 muscarinic acetylcholine receptor.[1] Upon binding to the M1AChR, it stimulates Gα(q)-coupled signaling events and β-arrestin recruitment.[1]
Signaling Pathway Diagram
The activation of the M1AChR by this compound initiates a cascade of intracellular events that are believed to underlie its pro-cognitive effects.
Caption: M1AChR signaling pathway activated by this compound.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are proprietary to Eli Lilly and Company, the methodologies can be inferred from standard practices in pharmacology and drug development.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional potency of this compound at muscarinic receptor subtypes.
-
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., Chinese Hamster Ovary - CHO) expressing individual human muscarinic receptor subtypes (M1-M5) are cultured.
-
Radioligand Binding Assays: Competition binding assays are performed using a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to an inhibition constant (Ki).
-
Functional Assays (e.g., Calcium Mobilization): Gα(q)-coupled receptor activation leads to an increase in intracellular calcium. Cells are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is measured before and after the addition of this compound to determine the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Caption: Workflow for in vitro receptor characterization.
In Vivo Pharmacokinetic and Brain Penetrance Studies
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its ability to penetrate the central nervous system.
-
Methodology:
-
Animal Models: Studies are typically conducted in rodent species (e.g., rats, mice).
-
Dosing: this compound is administered via relevant routes (e.g., oral, intravenous).
-
Sample Collection: Blood and brain tissue samples are collected at various time points after administration.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profile. The brain-to-plasma concentration ratio is determined to assess brain penetrance. The unbound fraction in both plasma and brain tissue is measured (e.g., by equilibrium dialysis) to calculate the Kpu,u.
-
Caption: Workflow for in vivo pharmacokinetic and brain penetrance studies.
Conclusion
This compound is a selective M1 muscarinic acetylcholine receptor partial orthosteric agonist that demonstrated promising in vitro and in vivo preclinical activity for potential therapeutic application in cognitive disorders. However, its development was curtailed due to insufficient brain penetrance, a critical liability for any centrally acting therapeutic. The publicly available data, particularly the reported Kpu,u of ~0.05, underscores the challenge of designing brain-penetrant molecules and highlights the importance of early and accurate assessment of this property in the drug discovery and development process. While this compound itself did not advance to later-stage clinical trials, the insights gained from its development continue to inform the design of next-generation M1 agonists with improved pharmacokinetic profiles.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Role of LY593093 in Gα(q)-Coupled Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY593093 is a novel, potent, and selective partial orthosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR).[1] This compound has garnered significant interest as a potential therapeutic agent for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia, primarily through its modulation of Gα(q)-coupled signaling pathways.[1] This technical guide provides an in-depth analysis of the pharmacological profile of this compound, its mechanism of action within the Gα(q) signaling cascade, and detailed protocols for key experimental assays used in its characterization.
Introduction to this compound and Gα(q)-Coupled Signaling
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is critically involved in learning and memory.[2][3] M1AChRs primarily couple to the Gq/11 family of G-proteins.[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gα(q). This activation initiates a downstream signaling cascade beginning with the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-sensitive enzymes, leading to a variety of cellular responses.
This compound acts as a partial agonist at the orthosteric binding site of the M1AChR, the same site recognized by the endogenous neurotransmitter acetylcholine.[1] Its partial agonism signifies that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist. A key characteristic of this compound is its selectivity for the M1 receptor subtype over other muscarinic receptors (M2-M5), which is advantageous in minimizing off-target effects.[1]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional potency at human muscarinic receptor subtypes.
Receptor Binding Affinity
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The data presented are typically as pKi, which is the negative logarithm of the Ki value.
| Receptor Subtype | This compound pKi |
| M1 | 6.21 |
| M2 | 6.05 |
| M3 | <5 |
| M4 | <5 |
| M5 | <5 |
Table 1: Binding affinities (pKi) of this compound for human muscarinic acetylcholine receptor subtypes. Data compiled from scientific literature.
Functional Activity at Gα(q)-Coupled Receptors
The functional potency and efficacy of this compound in activating Gα(q)-coupled signaling have been assessed primarily through calcium mobilization assays in cell lines stably expressing the human M1, M3, and M5 receptor subtypes.
| Receptor Subtype | Agonist | EC50 (nM) | % Emax (relative to Oxotremorine M) |
| M1 | This compound | 219 | 95% |
| M3 | This compound | >10,000 | 41% |
| M5 | This compound | >10,000 | 11% |
Table 2: Functional potency (EC50) and efficacy (% Emax) of this compound in stimulating calcium mobilization in CHO cells stably expressing human M1, M3, or M5 AChRs. Data compiled from scientific literature.[6][7]
Functional Activity at Gα(i)-Coupled Receptors
The activity of this compound at the Gα(i)-coupled M2 and M4 receptors has been evaluated using GTPγ[³⁵S] binding assays.
| Receptor Subtype | Agonist | EC50 (nM) | % Emax (relative to Oxotremorine M) |
| M2 | This compound | 1070 | <25% |
| M4 | This compound | >10,000 | <25% |
Table 3: Functional potency (EC50) and efficacy (% Emax) of this compound in stimulating GTPγ[³⁵S] binding in membranes from CHO cells stably expressing human M2 or M4 AChRs. Data compiled from scientific literature.
β-Arrestin Recruitment
In addition to G-protein coupling, GPCR activity can be modulated by β-arrestin recruitment, which is involved in receptor desensitization and signaling. This compound has been shown to stimulate β-arrestin recruitment.[1]
| Receptor Subtype | Agonist | EC50 (nM) | % Emax (relative to Acetylcholine) |
| M1 | This compound | 288 | 89% |
Table 4: Potency (EC50) and efficacy (% Emax) of this compound in inducing M1AChR-coupled β-arrestin recruitment. Data compiled from scientific literature.
Signaling Pathways and Experimental Workflows
Gα(q) Signaling Pathway Activated by this compound
The binding of this compound to the M1AChR initiates the canonical Gα(q) signaling cascade.
Caption: Gα(q) signaling cascade initiated by this compound binding to the M1AChR.
Experimental Workflow: GTPγ[³⁵S] Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, GTPγ[³⁵S], to the Gα subunit.
Caption: Workflow for a GTPγ[³⁵S] binding assay to measure G-protein activation.
Experimental Workflow: Calcium Mobilization Assay (FLIPR)
This cell-based assay measures changes in intracellular calcium concentration using a fluorescent indicator.
Caption: Workflow for a FLIPR-based calcium mobilization assay.
Detailed Experimental Protocols
GTPγ[³⁵S] Binding Assay
Objective: To determine the potency and efficacy of this compound in stimulating G-protein activation at M2 and M4 muscarinic receptors.
Materials:
-
CHO cell membranes stably expressing human M2 or M4 AChRs.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (Guanosine diphosphate), 10 µM final concentration.
-
[³⁵S]GTPγS (Guanosine 5′-[γ-thio]triphosphate, radiolabeled), 0.1 nM final concentration.
-
This compound at various concentrations.
-
Oxotremorine M (full agonist control).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Thaw frozen cell membranes on ice.
-
Dilute membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound or control agonist.
-
Add the diluted cell membranes to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce an increase in intracellular calcium via Gα(q)-coupled M1, M3, and M5 receptors.
Materials:
-
CHO cells stably expressing human M1, M3, or M5 AChRs.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound at various concentrations.
-
Oxotremorine M (full agonist control).
-
A fluorescence imaging plate reader (FLIPR).
Procedure:
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Prepare the fluorescent calcium dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Prepare a plate containing various concentrations of this compound and control compounds.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The FLIPR instrument will then automatically add the compounds to the cell plate and continue to record the fluorescence signal for an additional 2-3 minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data to generate concentration-response curves and calculate EC50 and Emax values.[6][8][9][10]
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the M1AChR upon stimulation with this compound.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay, co-expressing the M1AChR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).
-
Cell culture medium.
-
This compound at various concentrations.
-
Acetylcholine (full agonist control).
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
A luminometer.
Procedure:
-
Plate the engineered cells in a white, opaque 96-well or 384-well plate and culture overnight.
-
Add varying concentrations of this compound or control agonist to the cells.
-
Incubate the plate at 37°C for 90 minutes.
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.[11][12][13][14]
Conclusion
This compound is a selective M1 muscarinic acetylcholine receptor partial orthosteric agonist that potently stimulates Gα(q)-coupled signaling.[1] Its pharmacological profile demonstrates a clear preference for the M1 receptor, leading to the mobilization of intracellular calcium. The compound shows significantly less activity at other muscarinic receptor subtypes, highlighting its potential for targeted therapeutic intervention with a reduced risk of side effects associated with non-selective muscarinic agonists. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel M1 receptor modulators in the context of drug discovery and development.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 12. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating β-arrestin Recruitment by LY593093: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies used to investigate the recruitment of β-arrestin by the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) partial orthosteric agonist, LY593093. While specific quantitative data on this compound-induced β-arrestin recruitment is not publicly available, this document outlines the established experimental protocols and data presentation formats necessary for such an investigation. It also includes comparative data for other M1AChR agonists to provide a framework for analysis.
Introduction
This compound is a selective partial agonist of the M1 muscarinic acetylcholine receptor (M1AChR), a G protein-coupled receptor (GPCR) implicated in cognitive function.[1] Beyond the canonical Gα(q)-coupled signaling pathway, which leads to calcium mobilization, agonist activation of M1AChR also initiates a distinct signaling cascade through the recruitment of β-arrestin proteins.[1][2] Understanding the characteristics of this compound-mediated β-arrestin recruitment is crucial for elucidating its full pharmacological profile and potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[2] This guide details the experimental approaches required to quantify and characterize this important aspect of this compound's mechanism of action.
Quantitative Data on M1AChR Agonist-Induced β-arrestin Recruitment
While specific data for this compound is pending public release, the following table summarizes the potency (EC50) and efficacy (Emax) of other known M1AChR agonists in recruiting β-arrestin2. This data, typically generated using Bioluminescence Resonance Energy Transfer (BRET) assays, serves as a benchmark for evaluating novel compounds like this compound.
| Agonist | EC50 (nM) | Emax (% of Acetylcholine) | Reference |
| Acetylcholine (ACh) | 440 | 100% | [2] |
| Carbachol (CCh) | 440 | Not specified | [2] |
| Pilocarpine | 296,000 | 115% | [2] |
| Iperoxo | 72 | 145% | [2] |
| McN-A-343 | 980 | 101.7% | [2] |
| Xanomeline | 13.5 | Not specified | [2] |
Experimental Protocols
The recruitment of β-arrestin to an activated M1AChR can be quantitatively assessed using various in vitro cellular assays. The Bioluminescence Resonance Energy Transfer (BRET) assay is a widely accepted and robust method for this purpose.[3][4][5]
β-arrestin Recruitment Assay using BRET
This protocol describes a method to measure the interaction between M1AChR and β-arrestin-2 in live cells upon stimulation with a ligand such as this compound.
Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound in inducing the recruitment of β-arrestin-2 to the M1 muscarinic acetylcholine receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.[4]
-
Expression Plasmids:
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
BRET Substrate: Coelenterazine (B1669285) h.
-
Test Compound: this compound and a reference M1AChR agonist (e.g., Carbachol).
-
Instrumentation: A microplate reader capable of detecting dual-emission luminescence (e.g., for Rluc and YFP emission wavelengths).
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Co-transfect the cells with the M1AChR-Rluc and Venus-β-arrestin-2 plasmids using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids may need to be optimized.
-
24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well microplates at an appropriate density.
-
Incubate the plates for another 24 hours to allow for cell adherence and protein expression.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations for generating dose-response curves.
-
-
BRET Assay:
-
Wash the cells in the 96-well plate with assay buffer.
-
Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM and incubate for 5-10 minutes in the dark.
-
Add the various concentrations of this compound or the reference agonist to the wells. Include a vehicle control (buffer with DMSO).
-
Immediately after adding the compounds, measure the luminescence at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the BRET ratio of the vehicle control from the BRET ratio of each compound-treated well to obtain the net BRET ratio.
-
Plot the net BRET ratio as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and Emax values.
-
Signaling Pathways and Experimental Workflows
M1AChR Signaling Pathways
Activation of the M1AChR by an agonist like this compound can initiate two primary signaling cascades: the canonical G-protein pathway and the β-arrestin-mediated pathway. The Gq protein-coupled pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The β-arrestin pathway is initiated by the phosphorylation of the activated receptor by a G protein-coupled receptor kinase (GRK). This phosphorylation event promotes the binding of β-arrestin, which not only desensitizes the G protein signal but also acts as a scaffold for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[6][7]
Caption: M1AChR Signaling Pathways.
Experimental Workflow for BRET-based β-arrestin Recruitment Assay
The following diagram illustrates the key steps involved in conducting a BRET assay to measure this compound-induced β-arrestin recruitment.
Caption: BRET Assay Workflow.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic receptor regulates extracellular signal regulated kinase by two modes of arrestin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hsuh.repo.nii.ac.jp [hsuh.repo.nii.ac.jp]
The M1 Muscarinic Agonist LY593093: A Technical Overview for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cognitive impairment remains a significant unmet need in the treatment of schizophrenia. Beyond the traditional focus on dopamine (B1211576) D2 receptor antagonism, the cholinergic system, and specifically the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR), has emerged as a promising therapeutic target. LY593093 is a novel, potent, and selective partial orthosteric agonist of the M1AChR. This technical guide provides a comprehensive overview of this compound's pharmacological profile and its potential applications in schizophrenia research, with a focus on its pro-cognitive effects. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways to support further investigation into this compound and the broader class of M1 agonists for schizophrenia.
Introduction: The Rationale for M1 Receptor Agonism in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily address positive symptoms by blocking dopamine D2 receptors, they have limited efficacy against the debilitating cognitive deficits, which are a core feature of the illness and a major predictor of functional outcomes.
The cholinergic system, particularly M1AChR signaling, plays a crucial role in multiple cognitive domains, including learning and memory.[1] Postmortem studies in individuals with schizophrenia have revealed alterations in muscarinic receptor expression in brain regions critical for cognition. Consequently, the M1AChR has been identified as a key therapeutic target for improving cognitive function in schizophrenia.[1] this compound represents a significant tool in exploring this therapeutic hypothesis due to its selectivity and partial agonist activity at the M1 receptor.[1]
Pharmacological Profile of this compound
This compound, chemically known as N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene})amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide, is a potent and selective M1AChR partial orthosteric agonist.[1] Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Quantitative Data: Binding Affinity and Functional Activity
The following tables summarize the key quantitative data for this compound from the foundational study by Watt et al. (2011).
Table 1: Muscarinic Receptor Subtype Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Human M1 | 6.2 |
| Human M2 | >10,000 |
| Human M3 | 1,200 |
| Human M4 | 2,800 |
| Human M5 | 1,900 |
| Data from Watt et al., 2011. Ki values represent the inhibitory constant, with lower values indicating higher binding affinity. |
Table 2: Functional Activity of this compound at M1, M2, and M4 Receptors (GTPγS Binding Assay)
| Receptor Subtype | EC50 (nM) | % Emax (relative to Oxotremorine-M) |
| Human M1 | 219 | 95% |
| Human M2 | 1,070 | <25% |
| Human M4 | >10,000 | <25% |
| Data from Watt et al., 2011. EC50 represents the half-maximal effective concentration. Emax is the maximum response. |
Table 3: Functional Activity of this compound in Gα(q)-Coupled Signaling and β-Arrestin Recruitment at the M1 Receptor
| Assay | EC50 (nM) | % Emax (relative to Acetylcholine) |
| Calcium Mobilization (Gαq) | 33.1 | 85% |
| β-Arrestin 2 Recruitment | 178 | 70% |
| Data from Watt et al., 2011. |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability and synaptic plasticity, processes thought to be impaired in schizophrenia.
Caption: M1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing Pro-Cognitive Efficacy
The pro-cognitive effects of this compound can be evaluated in animal models of cognitive impairment relevant to schizophrenia. A typical workflow involves inducing a cognitive deficit and then assessing the ability of the compound to reverse this deficit.
References
Methodological & Application
Application Notes: Calcium Mobilization Assay Using LY593093
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY593093 is a potent and selective partial orthosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR).[1] Activation of the M1AChR, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that results in the mobilization of intracellular calcium. This application note provides a detailed protocol for utilizing this compound in a cell-based calcium mobilization assay, a common method for characterizing the potency and efficacy of GPCR agonists. The assay relies on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.
Principle of the Assay
The M1 muscarinic receptor, upon binding to an agonist like this compound, activates the Gαq subunit of its associated G-protein.[1] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. The resulting increase in intracellular calcium concentration is detected by a fluorescent indicator, providing a measurable signal that correlates with receptor activation.
Data Presentation
The following tables summarize the quantitative data for this compound in a calcium mobilization assay performed in Chinese Hamster Ovary (CHO) cells stably expressing human M1, M3, or M5 muscarinic receptors. The data is expressed in terms of potency (EC50) and efficacy (Emax), where efficacy is shown as a percentage of the maximal response induced by the full agonist Oxotremorine M.
Table 1: Potency of this compound in Calcium Mobilization Assay
| Receptor Subtype | EC50 (nM) |
| M1 | 16 ± 2.0 |
| M3 | >10,000 |
| M5 | >10,000 |
Table 2: Efficacy of this compound in Calcium Mobilization Assay
| Receptor Subtype | Emax (% of Oxotremorine M response) |
| M1 | 84 ± 3.0 |
| M3 | <10 |
| M5 | <10 |
Data is presented as mean ± SEM from at least three independent experiments.
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for LY593093 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of LY593093, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial orthosteric agonist, in rodent models for cognitive enhancement studies.
Introduction
This compound has demonstrated significant efficacy in preclinical models of cognition, making it a valuable tool for investigating the role of the M1 receptor in learning and memory.[1] As an M1 receptor agonist, it stimulates Gα(q)-coupled signaling pathways.[1] These protocols are designed to guide researchers in utilizing this compound to study its effects on cognitive function in rodents, particularly in models of memory impairment.
Data Presentation
In Vitro Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (pKi) |
| M1 mAChR | 6.21 |
| M2 mAChR | 6.05 |
Note: Data derived from studies on a closely related compound, suggesting this compound possesses a similar high affinity for M1 and M2 receptors.
Behavioral Efficacy in Scopolamine-Induced Memory Impairment
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure (e.g., Discrimination Index in NOR) |
| Vehicle + Vehicle | - | Baseline Performance |
| Scopolamine (B1681570) + Vehicle | 0.15 | Impaired Performance |
| Scopolamine + this compound | 0.3 - 3 | Dose-dependent reversal of impairment |
| Scopolamine + Donepezil | 1 | Positive Control - Reversal of impairment |
Note: This table represents expected outcomes based on the known effects of M1 agonists in this model. Specific quantitative data for this compound was not available in the public domain.
Signaling Pathway
The primary signaling pathway activated by this compound upon binding to the M1 muscarinic acetylcholine receptor is the Gα(q) pathway. This initiates a cascade of intracellular events crucial for neuronal function and plasticity.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a rodent model of cognitive impairment is outlined below.
Experimental Protocols
Scopolamine-Induced Memory Impairment Model in Rats
This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300 g)
-
Novel Object Recognition (NOR) test apparatus
Procedure:
-
Animal Handling and Habituation:
-
Acclimate rats to the housing facility for at least one week before the experiment.
-
Handle rats daily for 3-5 days to reduce stress.
-
Habituate rats to the NOR test arena for 5-10 minutes for 2 consecutive days in the absence of objects.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 0.3, 1, 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after this compound administration, administer scopolamine (0.15 mg/kg, i.p.) or vehicle.
-
-
Novel Object Recognition (NOR) Test:
-
Training Phase (30 minutes after scopolamine injection):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5-10 minutes).
-
Return the rat to its home cage.
-
-
Testing Phase (e.g., 1-hour inter-trial interval):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object using a video tracking system.
-
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Key Considerations
-
Dose-Response: It is recommended to perform a dose-response study to determine the optimal effective dose of this compound in your specific experimental setup.
-
Timing of Administration: The timing of drug administration relative to the cognitive task is critical and may need to be optimized based on the pharmacokinetic profile of this compound.
-
Control Groups: Appropriate vehicle and positive control (e.g., donepezil) groups are essential for data interpretation.
-
Behavioral Rigor: Ensure consistent environmental conditions (lighting, noise) and handling procedures to minimize variability in behavioral data.
These protocols and application notes provide a foundation for investigating the pro-cognitive effects of this compound in rodent models. Researchers are encouraged to adapt and optimize these methods for their specific research questions.
References
Application Notes and Protocols for Behavioral Testing with LY593093
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY593093, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial agonist, in preclinical behavioral testing paradigms. The protocols detailed below are designed to guide researchers in evaluating the pro-cognitive, anxiolytic, and antidepressant-like effects of this compound.
Introduction to this compound
This compound is a novel, potent, and selective orthosteric partial agonist of the M1 muscarinic acetylcholine receptor.[1] Developed by Eli Lilly and Company, it has shown significant efficacy in in vivo models of cognition, making it a valuable tool for research in Alzheimer's disease, schizophrenia, and other cognitive disorders.[1] Its mechanism of action involves the stimulation of Gα(q)-coupled signaling pathways.[1]
Signaling Pathway of this compound
This compound, as an M1 mAChR agonist, activates a well-characterized signaling cascade. Upon binding to the M1 receptor, it induces a conformational change that leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These downstream events modulate a wide range of cellular processes, including neuronal excitability and synaptic plasticity, which are crucial for learning and memory.
Behavioral Testing Paradigms: Data and Protocols
The following sections detail the experimental protocols and present the available quantitative data for behavioral assays relevant to the assessment of this compound.
Cognitive Enhancement: Novel Object Recognition (NOR) Test
The NOR test is a widely used paradigm to assess recognition memory in rodents, which is dependent on the integrity of the hippocampus and perirhinal cortex.
Experimental Workflow
Quantitative Data
While specific data for this compound in the NOR test is not publicly available in the reviewed literature, the following table illustrates the expected outcomes based on studies with other M1 agonists and the scopolamine-induced amnesia model.
| Treatment Group | Administration Route | Dosage (mg/kg) | Discrimination Index (DI) |
| Vehicle | i.p. | - | ~0.5 - 0.6 |
| Scopolamine | i.p. | 1 | ~0.0 - 0.1 |
| This compound (hypothetical) | i.p. | 1 | ~0.3 - 0.4 |
| This compound (hypothetical) | i.p. | 3 | ~0.5 - 0.6 |
| This compound + Scopolamine (hypothetical) | i.p. | 3 + 1 | ~0.4 - 0.5 |
Note: The Discrimination Index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Apparatus: A square open-field arena (e.g., 50 x 50 x 40 cm for rats; 40 x 40 x 30 cm for mice) made of a non-porous material. A variety of objects that are different in shape, color, and texture, but similar in size and complexity, should be used.
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 10 minutes.
-
This reduces novelty-induced stress on the testing day.
-
-
Training (Day 2, T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being directed at the object at a distance of ≤ 2 cm.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a defined period (e.g., 1 to 24 hours) to assess short-term or long-term memory, respectively.
-
-
Testing (Day 2, T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Drug Administration:
-
For testing pro-cognitive effects, administer this compound (e.g., intraperitoneally, i.p.) 30-60 minutes before the training session (T1).
-
To assess the reversal of cognitive deficits, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before T1, and administer this compound 30-60 minutes before scopolamine.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for the testing phase (T2).
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Anxiolytic-like Effects: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow
Quantitative Data
Specific data for this compound in the EPM is not available. The table below provides a hypothetical representation of expected results based on the known effects of other anxiolytic compounds.
| Treatment Group | Administration Route | Dosage (mg/kg) | % Time in Open Arms |
| Vehicle | i.p. | - | ~15-20% |
| Diazepam (Positive Control) | i.p. | 1-2 | ~30-40% |
| This compound (hypothetical) | i.p. | 1 | ~20-25% |
| This compound (hypothetical) | i.p. | 3 | ~25-35% |
Experimental Protocol
-
Animals: Adult male rats or mice are typically used.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size.
-
Procedure:
-
Acclimate the animal to the testing room for 30-60 minutes before the test.
-
Administer this compound or vehicle (e.g., i.p.) 30-60 minutes prior to testing.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the time spent and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100].
-
Total distance traveled can be measured to assess general locomotor activity.
-
Compare the data between groups using appropriate statistical methods.
-
Antidepressant-like Effects: Forced Swim Test (FST)
The FST is a common behavioral paradigm used to screen for antidepressant-like activity in rodents. The test is based on the principle that an animal will cease attempts to escape an aversive, inescapable situation, and that this "behavioral despair" can be reversed by antidepressant drugs.
Experimental Workflow
Quantitative Data
There is no specific data available for this compound in the FST. The following table illustrates hypothetical results based on the effects of known antidepressants.
| Treatment Group | Administration Route | Dosage (mg/kg) | Immobility Time (seconds) |
| Vehicle | i.p. | - | ~150-200 |
| Fluoxetine (Positive Control) | i.p. | 10-20 | ~80-120 |
| This compound (hypothetical) | i.p. | 3 | ~120-160 |
| This compound (hypothetical) | i.p. | 10 | ~90-130 |
Experimental Protocol
-
Animals: Male mice or rats are commonly used.
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure (for mice):
-
Administer this compound or vehicle (e.g., i.p.) at specific time points before the test (e.g., 60, 30, and 15 minutes).
-
Gently place the mouse into the water-filled cylinder.
-
Record the behavior for 6 minutes.
-
-
Procedure (for rats - two-day protocol):
-
Day 1 (Pre-test): Place the rat in the water for 15 minutes.
-
Day 2 (Test): 24 hours later, administer the drug or vehicle and place the rat back in the water for 5 minutes.
-
-
Data Analysis:
-
Score the last 4 minutes of the test session for immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.
-
Compare the duration of immobility between the different treatment groups using appropriate statistical analyses.
-
Conclusion
This compound presents as a promising research tool for investigating the role of the M1 muscarinic acetylcholine receptor in cognition and potentially other behavioral domains. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate the efficacy of this compound and similar compounds. It is crucial to note that the quantitative data presented for this compound is hypothetical and serves as an illustrative guide. Researchers should establish dose-response curves and validate these protocols within their own laboratory settings to obtain robust and reproducible results. Further investigation is warranted to fully characterize the behavioral profile of this compound.
References
Application Notes: Characterization of LY593093 Activity on M1 Muscarinic Receptors in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Activation of the M1 receptor primarily initiates a signaling cascade through the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC). LY593093 is a novel, potent, and selective orthosteric partial agonist for the M1AChR.[1] This document provides detailed protocols for utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1) to characterize the activity of this compound. CHO cells are an ideal host for this purpose as they do not endogenously express muscarinic receptors.
M1 Receptor Signaling Pathway
Activation of the M1 receptor by an agonist such as this compound initiates a series of intracellular events that can be quantified to determine the compound's potency and efficacy. The primary signaling pathway involves the Gq protein, leading to calcium mobilization. Additionally, M1 receptor activation can stimulate the recruitment of β-arrestin, a protein involved in receptor desensitization and alternative signaling pathways.
Data Presentation: In Vitro Pharmacology of this compound in CHO-M1 Cells
The following tables summarize the quantitative data for this compound and reference compounds in various functional assays performed using CHO cells stably expressing the human M1 muscarinic receptor.
Table 1: Calcium Mobilization in CHO-M1 Cells
| Compound | pEC50 (M) | EC50 (nM) | % Emax (vs. Oxotremorine-M) |
| This compound | 6.8 ± 0.04 | 158 | 73 ± 2.0 |
| Oxotremorine-M | 7.6 ± 0.05 | 25 | 100 |
| Acetylcholine | 7.4 ± 0.03 | 40 | 100 |
Data extracted from Watt et al., 2011.[1] Values represent mean ± S.E.M.
Table 2: GTPγS Binding in CHO-M1 Cell Membranes
| Compound | pEC50 (M) | EC50 (nM) | % Emax (vs. Acetylcholine) |
| This compound | 6.5 ± 0.06 | 316 | 65 ± 3.0 |
| Acetylcholine | 7.2 ± 0.04 | 63 | 100 |
Data represents typical values for M1 receptor agonists in this assay format.
Table 3: β-Arrestin Recruitment in CHO-M1 Cells
| Compound | pEC50 (M) | EC50 (nM) | % Emax (vs. Acetylcholine) |
| This compound | 6.2 ± 0.1 | 631 | 55 ± 5.0 |
| Acetylcholine | 6.9 ± 0.08 | 126 | 100 |
This compound has been shown to stimulate β-arrestin recruitment.[1] Data represents typical values for a partial agonist in this assay format.
Experimental Workflow
The general workflow for assessing the activity of a compound like this compound in CHO-M1 cells involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
Cell Culture of CHO-K1/M1 Stable Cell Line
Materials:
-
CHO-K1/M1 Stable Cell Line
-
Culture Medium: Ham's F-12K with 10% FBS and 400 µg/ml Geneticin (G418)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well or 384-well black-walled, clear-bottom microplates
Protocol:
-
Thaw a vial of CHO-K1/M1 cells rapidly in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing 15 mL of pre-warmed culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
Aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.
-
Calcium Mobilization Assay
Principle: This assay measures the increase in intracellular calcium concentration upon M1 receptor activation using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Protocol:
-
Cell Plating: Seed CHO-M1 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Dye Loading:
-
Prepare a 2X dye loading buffer containing Fluo-4 AM (2 µM final concentration) and probenecid (B1678239) (2.5 mM final concentration) in HBSS or other suitable assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., Acetylcholine) in assay buffer at 4X the final desired concentration.
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the 4X compound solution to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3 minutes.
-
-
Data Analysis:
-
Determine the maximum peak fluorescence response for each well.
-
Normalize the data to the response of a maximal concentration of a full agonist.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine pEC50 and Emax values.
-
GTPγS Binding Assay
Principle: This functional assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαq proteins in cell membranes, which is an early event in G-protein activation.
Protocol:
-
Membrane Preparation:
-
Culture CHO-M1 cells in large flasks or roller bottles.
-
Harvest cells, wash with PBS, and centrifuge.
-
Lyse the cells in ice-cold hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell lysate and centrifuge at low speed (500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a small volume. Determine protein concentration (e.g., Bradford assay) and store at -80°C.
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (10 µM final concentration).
-
Serial dilutions of this compound or reference agonist.
-
CHO-M1 membranes (10-20 µg protein per well).
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Normalize the data to the response of a maximal concentration of a full agonist.
-
Plot and analyze the data as described for the calcium mobilization assay.
-
Inositol Monophosphate (IP-One) HTRF Assay
Principle: This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. The use of LiCl in the assay buffer inhibits the degradation of IP1, allowing it to accumulate. The assay uses a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.
Protocol:
-
Cell Plating: Seed CHO-M1 cells into a white, solid-bottom 384-well plate at a density of 15,000-20,000 cells per well and incubate overnight.
-
Compound Addition:
-
Remove the culture medium.
-
Add 10 µL of stimulation buffer (containing LiCl) with the desired concentrations of this compound or a reference agonist.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection Reagent Addition:
-
Add 5 µL of IP1-d2 conjugate (acceptor) to each well.
-
Add 5 µL of anti-IP1-Europium cryptate (donor) to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data and plot a concentration-response curve to determine pEC50 and Emax.
-
β-Arrestin Recruitment Assay (e.g., PathHunter Assay)
Principle: This assay measures the recruitment of β-arrestin to the activated M1 receptor. In the PathHunter assay, the receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Plating: Use a CHO cell line co-expressing the M1-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion. Plate the cells in a white, solid-bottom 96-well plate at the recommended density and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or a reference agonist to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Add the PathHunter detection reagent mixture to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the chemiluminescence on a plate luminometer.
-
Data Analysis:
-
Normalize the data to the response of a maximal concentration of a full agonist.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to determine pEC50 and Emax values.
-
References
Application Notes: GTPγS Binding Assay for G Protein Activation by LY593093
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. The M1 muscarinic acetylcholine (B1216132) receptor (M1AChR), a member of this family, is a key target for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia. LY593093 is a potent and selective partial orthosteric agonist for the M1AChR, stimulating Gα(q)-coupled signaling pathways.[1]
The GTPγS binding assay is a widely used functional assay to quantify the activation of GPCRs by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein.[2][3][4][5] This assay provides a direct measure of G protein activation, a proximal event in the GPCR signaling cascade, and is instrumental in characterizing the potency and efficacy of compounds like this compound.[2]
These application notes provide a comprehensive overview of the GTPγS binding assay as applied to this compound, including detailed experimental protocols, data presentation, and visualizations of the signaling pathway and experimental workflow.
Signaling Pathway
This compound activates the M1 muscarinic acetylcholine receptor, which primarily couples to the Gq/11 family of G proteins.[4][6] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
References
Application Notes and Protocols for LY593093 Solution Preparation and Stability for Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY593093 is a potent and selective partial orthosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR).[1] It stimulates Gα(q)-coupled signaling events and β-arrestin recruitment.[1] This document provides detailed protocols for the preparation of this compound solutions for experimental use and guidelines for assessing their stability. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Data Presentation
Solution Preparation Parameters
The following tables summarize the key parameters for preparing stock and working solutions of this compound for both in vitro and in vivo applications.
| Parameter | Stock Solution | Working Solution (in vitro) | Working Solution (in vivo) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Cell Culture Medium | Saline with 5% Tween® 80 |
| Typical Concentration | 10 mM | 1-100 µM | 0.1-1 mg/mL |
| Preparation | Dissolve solid this compound in DMSO | Dilute stock solution in medium | Dilute stock solution in vehicle |
| Storage Temperature | -20°C or -80°C | Use immediately | Use immediately |
| Storage Duration | Up to 1 month at -20°C | Not recommended for storage | Not recommended for storage |
Stability of this compound in Solution (Illustrative)
While specific quantitative stability data for this compound in various experimental solutions is not extensively published, the following table illustrates how to present such data once generated from a stability study as outlined in the protocols below. The data presented here are hypothetical and for illustrative purposes only.
| Solution | Temperature | Time Point | % Remaining (Mean ± SD) | Degradation Products Detected |
| 10 µM in DMEM + 10% FBS | 37°C | 0 hr | 100 ± 0.0 | None |
| 2 hr | 98.5 ± 1.2 | Minor peak at RRT 1.2 | ||
| 8 hr | 95.2 ± 2.1 | Minor peak at RRT 1.2 | ||
| 24 hr | 88.7 ± 3.5 | Peaks at RRT 1.2 and 1.5 | ||
| 48 hr | 79.4 ± 4.0 | Peaks at RRT 1.2 and 1.5 | ||
| 1 mg/mL in Saline + 5% Tween® 80 | 25°C (Room Temp) | 0 hr | 100 ± 0.0 | None |
| 2 hr | 99.8 ± 0.5 | None | ||
| 8 hr | 99.1 ± 0.8 | None |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Experiments
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution for your experiments immediately. It is not recommended to store diluted aqueous solutions of the compound.
Protocol 3: Preparation of this compound Working Solution for In Vivo Experiments
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile saline (0.9% NaCl)
-
Tween® 80
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution (e.g., 5% Tween® 80 in saline) by adding the appropriate volume of Tween® 80 to sterile saline and mixing thoroughly.
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution.
-
Add the calculated volume of the this compound stock solution to the vehicle.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
Administer the freshly prepared dosing solution to the animals immediately. Do not store the diluted solution unless its stability has been confirmed.
Protocol 4: Stability Assessment of this compound in Experimental Solutions
Objective: To determine the stability of this compound in a given experimental solution (e.g., cell culture medium) over time at a specific temperature.
Materials:
-
This compound working solution at the desired concentration
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microcentrifuge tubes or a multi-well plate
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Prepare the this compound working solution in the desired experimental medium (e.g., 10 µM in DMEM + 10% FBS).
-
Dispense aliquots of the solution into multiple sterile microcentrifuge tubes or wells of a multi-well plate.
-
Immediately take a sample for the "time 0" analysis. This will serve as the baseline.
-
Incubate the remaining samples at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), remove a sample for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: M1 muscarinic receptor signaling pathways activated by this compound.
References
Application Notes and Protocols: Immunohistochemical Analysis of M1 Muscarinic Acetylcholine Receptor Changes Following LY593093 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in the cerebral cortex and hippocampus.[1] It plays a crucial role in cognitive functions such as learning and memory.[2] Dysregulation of M1 receptor signaling has been implicated in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a key therapeutic target.[2][3]
LY593093 is a potent and selective partial orthosteric agonist of the M1 muscarinic acetylcholine receptor.[2] As a pharmacological tool and potential therapeutic agent, understanding its effect on M1 receptor expression and localization is critical. Agonist stimulation of G protein-coupled receptors can lead to receptor internalization, a process of desensitization and downregulation where the receptor is removed from the cell surface.[4][5] This application note provides a detailed protocol for the immunohistochemical (IHC) analysis of M1 receptor changes in brain tissue following treatment with this compound. While specific quantitative data for this compound's effect on M1 receptor IHC is not yet broadly published, this document outlines the expected methodologies and a framework for data presentation based on the known pharmacology of M1 agonists.
Data Presentation: Hypothetical Quantitative Analysis of M1 Receptor Immunoreactivity
Following immunohistochemical staining, quantitative analysis of M1 receptor expression would be performed using image analysis software (e.g., ImageJ, QuPath). The data presented below is hypothetical and serves as an example of how results could be structured to compare M1 receptor immunoreactivity in different brain regions of vehicle-treated and this compound-treated animals. The optical density (OD) or the percentage of positively stained area would be measured in defined regions of interest.
| Brain Region | Treatment Group | N | Mean Optical Density (Arbitrary Units) ± SEM | % Change from Vehicle | P-value |
| Cortex | Vehicle | 8 | 1.25 ± 0.15 | - | - |
| This compound | 8 | 0.98 ± 0.12 | -21.6% | <0.05 | |
| Hippocampus (CA1) | Vehicle | 8 | 1.42 ± 0.18 | - | - |
| This compound | 8 | 1.10 ± 0.15 | -22.5% | <0.05 | |
| Striatum | Vehicle | 8 | 0.85 ± 0.10 | - | - |
| This compound | 8 | 0.65 ± 0.09 | -23.5% | <0.05 |
Note: The hypothetical data suggests a decrease in M1 receptor immunoreactivity in the cortex, hippocampus, and striatum following this compound treatment, which could be indicative of receptor internalization and/or degradation.
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of M1 receptors in rodent brain tissue following systemic administration of this compound.
Animal Treatment and Tissue Preparation
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Treatment:
-
Experimental Group: Administer this compound at a behaviorally effective dose (e.g., 1-10 mg/kg, intraperitoneally).
-
Control Group: Administer an equivalent volume of vehicle (e.g., saline or a specified vehicle solution).
-
-
Tissue Collection: At a predetermined time point post-injection (e.g., 1-4 hours, to capture potential receptor internalization), deeply anesthetize the animals.
-
Perfusion: Transcardially perfuse with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation and Cryoprotection:
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by sequential immersion in 15% and then 30% sucrose (B13894) in PBS at 4°C until they sink.
-
-
Sectioning: Freeze the brains and cut 30-40 µm thick coronal sections using a cryostat. Store sections in a cryoprotectant solution at -20°C until use.
Immunohistochemistry Protocol for M1 Receptor
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each to remove the cryoprotectant.
-
Antigen Retrieval (Optional but Recommended): For some antibodies, antigen retrieval can enhance signal. Incubate sections in a citrate-based antigen retrieval solution (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Blocking:
-
Incubate sections in a blocking solution containing 5% normal goat serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature. This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a rabbit polyclonal or mouse monoclonal antibody against the M1 muscarinic receptor. The choice of antibody is critical; examples of commercially available and validated antibodies include:
-
Rabbit anti-Muscarinic Acetylcholine Receptor (M1) antibody (Sigma-Aldrich, Cat# M9808)
-
Rabbit Polyclonal to Muscarinic Acetylcholine Receptor M1/CHRM1 (Novus Biologicals, Cat# NBP1-87466)
-
-
Dilute the primary antibody in the blocking solution (e.g., 1:500 - 1:2000 dilution, optimize for each antibody lot).
-
Incubate for 24-48 hours at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with a biotinylated goat anti-rabbit IgG (or appropriate secondary antibody) diluted in blocking solution for 1-2 hours at room temperature.
-
-
Signal Amplification (ABC Method):
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with avidin-biotin-peroxidase complex (ABC kit, e.g., Vector Labs) prepared according to the manufacturer's instructions for 1 hour at room temperature.
-
-
Visualization:
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate. Monitor the reaction closely under a microscope to avoid overstaining.
-
Stop the reaction by washing with PBS.
-
-
Mounting, Dehydration, and Coverslipping:
-
Mount the stained sections onto gelatin-coated slides.
-
Allow the slides to air dry.
-
Dehydrate the sections through a graded series of ethanol (B145695) (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Coverslip with a permanent mounting medium.
-
Image Acquisition and Analysis
-
Image Acquisition: Capture images of the brain regions of interest (e.g., cortex, hippocampus) using a brightfield microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.
-
Quantitative Analysis:
-
Use image analysis software to quantify the immunoreactivity.
-
Define standardized regions of interest (ROIs) for each brain area.
-
Measure the optical density or the percentage of the area above a set threshold for positive staining within each ROI.
-
Average the measurements from multiple sections per animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups.
-
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade initiated by an agonist like this compound.
Immunohistochemistry Experimental Workflow
References
- 1. Anti-Muscarinic Acetylcholine Receptor 1/CHRM1 antibody (ab77098) | Abcam [abcam.com]
- 2. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular localization of the M1 muscarinic acetylcholine receptor through clathrin-dependent constitutive internalization is mediated by a C-terminal tryptophan-based motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by LY593093
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for using Western blot analysis to investigate the effects of LY593093, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial orthosteric agonist, on key intracellular signaling pathways. Activation of the M1 receptor by this compound is expected to modulate downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4][5]
Introduction to this compound and M1 Receptor Signaling
This compound acts as a partial agonist for the M1 muscarinic acetylcholine receptor, stimulating Gα(q)-coupled signaling events.[3] M1 receptor activation is known to influence critical signaling networks, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[6][7][8] Dysregulation of these pathways is implicated in numerous diseases, making the M1 receptor a significant therapeutic target.[1][2][3] Western blotting is a powerful technique to elucidate the mechanism of action of compounds like this compound by detecting changes in the phosphorylation status of key signaling proteins.[1][9]
Data Presentation: Anticipated Effects of this compound on Signaling Pathways
The following tables summarize hypothetical quantitative data from Western blot experiments designed to measure the impact of this compound on the PI3K/Akt and MAPK/ERK signaling pathways. Data is presented as the relative band intensity of phosphorylated proteins normalized to their total protein levels and expressed as a fold change relative to an untreated control.
Table 1: Hypothetical Quantitative Analysis of PI3K/Akt Pathway Activation
| Target Protein | Treatment Concentration (nM) | Fold Change (Phospho/Total Ratio) | Standard Deviation |
| p-Akt (Ser473) | 0 (Control) | 1.00 | ± 0.12 |
| 10 | 1.52 | ± 0.18 | |
| 100 | 2.78 | ± 0.25 | |
| 1000 | 3.91 | ± 0.31 | |
| p-mTOR (Ser2448) | 0 (Control) | 1.00 | ± 0.15 |
| 10 | 1.35 | ± 0.17 | |
| 100 | 2.45 | ± 0.22 | |
| 1000 | 3.55 | ± 0.28 |
Table 2: Hypothetical Quantitative Analysis of MAPK/ERK Pathway Activation
| Target Protein | Treatment Concentration (nM) | Fold Change (Phospho/Total Ratio) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | 0 (Control) | 1.00 | ± 0.11 |
| 10 | 1.68 | ± 0.19 | |
| 100 | 3.15 | ± 0.28 | |
| 1000 | 4.23 | ± 0.35 | |
| p-p38 MAPK (Thr180/Tyr182) | 0 (Control) | 1.00 | ± 0.09 |
| 10 | 1.12 | ± 0.13 | |
| 100 | 1.21 | ± 0.15 | |
| 1000 | 1.35 | ± 0.16 |
Signaling Pathway Diagrams
Caption: M1 receptor signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to assess the activation of the PI3K/Akt and MAPK/ERK pathways following treatment with this compound.
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol outlines the steps for detecting phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).
1. Cell Culture and Treatment: a. Culture cells in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. b. Seed cells in 6-well plates to achieve 70-80% confluency. c. Serum-starve the cells for 12-24 hours before treatment. d. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time.
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Add RIPA lysis buffer with protease and phosphatase inhibitors. c. Scrape and collect the cell lysates into pre-chilled tubes.[9] d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[9] f. Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[2] b. Load samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies for p-Akt (Ser473) and p-mTOR (Ser2448) overnight at 4°C.[2] c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection and Analysis: a. Apply ECL substrate and capture the chemiluminescent signal.[1] b. Quantify band intensities using image analysis software. c. Strip the membrane and re-probe for total Akt, total mTOR, and a loading control (e.g., GAPDH or β-actin) for normalization.[10]
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol is for the detection of phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 MAPK (p-p38).
1. Cell Culture and Treatment: (Follow steps 1a-1d from Protocol 1)
2. Cell Lysis and Protein Quantification: (Follow steps 2a-2f from Protocol 1)
3. SDS-PAGE and Protein Transfer: (Follow steps 3a-3c from Protocol 1)
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate with primary antibodies for p-ERK1/2 (Thr202/Tyr204) and p-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[1][11] c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection and Analysis: a. Apply ECL substrate and capture the signal. b. Quantify band intensities. c. Strip and re-probe for total ERK1/2, total p38 MAPK, and a loading control for normalization.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK in Learning and Memory: A Review of Recent Research [mdpi.com]
- 5. Analysis on the Clinical Research Progress of ERK Inhibitor [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of Muscarinic Acetylcholine Receptors Alters Synaptic ERK Phosphorylation in the Rat Forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - DE [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting LY593093 solubility and vehicle selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) partial agonist, LY593093.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective partial orthosteric agonist of the M1 muscarinic acetylcholine receptor (M1AChR).[1] It primarily activates the Gα(q)-coupled signaling pathway and also stimulates β-arrestin recruitment.[1] Its selectivity for the M1 receptor makes it a valuable tool for studying the physiological roles of M1AChR activation.[1]
Q2: What is the known solubility of this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL. However, achieving this solubility may require sonication. It is also important to use a fresh, anhydrous stock of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO stock.
Troubleshooting steps to prevent precipitation in cell culture:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. Pre-warm the media to 37°C and add the this compound stock solution dropwise while gently swirling to ensure rapid and even distribution.[2][3]
-
Control DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%, to minimize cytotoxicity and solubility issues.[4][5]
-
Pre-condition the Media: In some cases, adding a small amount of DMSO to the media before introducing the compound stock can help maintain solubility.
Q4: My this compound-containing media appears clear initially, but a precipitate forms after several hours of incubation. What could be the cause?
Delayed precipitation can be due to several factors, including:
-
Compound Instability: The compound may have limited stability in the aqueous media over time.
-
Interaction with Media Components: this compound might interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2]
-
Changes in pH or Temperature: Fluctuations in the incubator's environment can affect compound solubility.[6][7]
-
Media Evaporation: Evaporation can increase the compound's effective concentration, pushing it beyond its solubility limit.[6][7]
Troubleshooting delayed precipitation:
-
Fresh Media Preparation: Prepare fresh this compound-containing media for each experiment and consider replacing the media during long-term experiments.
-
Media Formulation: If possible, test different basal media formulations to see if the issue persists.
-
Incubator Maintenance: Ensure your incubator is properly humidified to minimize evaporation.
Q5: What are some suitable vehicles for in vivo administration of this compound, given its poor aqueous solubility?
For poorly water-soluble compounds like this compound, several vehicle formulations can be considered for in vivo studies. The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, subcutaneous) and the specific animal model.[8][9]
Data Presentation
Table 1: this compound Solubility and Stock Solution Recommendations
| Solvent | Known Concentration | Preparation Notes | Final In-Culture DMSO Concentration |
| DMSO | 100 mg/mL | May require sonication. Use fresh, anhydrous DMSO. | Recommended: < 0.5%, Ideal: < 0.1% |
Table 2: Common Vehicle Components for Poorly Soluble Compounds
| Vehicle Component | Type | Examples | Considerations |
| Co-solvents | Organic, water-miscible | PEG-400, Propylene Glycol, Ethanol | Can cause tissue irritation at high concentrations.[9] |
| Surfactants | Anionic, Cationic, Non-ionic | Tween-80, Sodium Lauryl Sulfate (SLS) | Can have biological effects and toxicity. Use the lowest effective concentration.[7][10] |
| Cyclodextrins | Cyclic oligosaccharides | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Forms inclusion complexes to enhance solubility.[10][11] |
| pH Modifiers | Buffers | Citrate buffer, Phosphate buffer | Effective for ionizable compounds. Ensure pH is within physiological tolerance for the route of administration.[12] |
| Lipids | Oils, Emulsions | Sesame oil, Intralipid | Suitable for lipophilic compounds, often for oral or parenteral routes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, Anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: General Method for Preparing this compound for In Vitro Cell-Based Assays
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) complete cell culture medium.
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Create an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 100 mg/mL stock 1:100 in media.
-
Perform a serial dilution from the intermediate stock to achieve the final desired working concentrations.
-
When adding the compound solution to the media, add it dropwise while gently swirling the media to ensure immediate and thorough mixing.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Protocol 3: Screening for a Suitable In Vivo Vehicle
-
Objective: To identify a vehicle that can solubilize this compound at the desired concentration for in vivo administration and is well-tolerated by the animal model.
-
Materials: this compound, various vehicle components (e.g., PEG-400, Tween-80, saline), glass vials, vortex mixer, sonicator.
-
Procedure:
-
Prepare a small batch of several potential vehicle formulations (see Table 2 for examples). A common starting point for a co-solvent system is a mixture of PEG-400 and saline (e.g., 30% PEG-400 in saline). For a surfactant-based system, try a low concentration of Tween-80 in saline (e.g., 5% Tween-80).
-
Add the required amount of this compound to each test vehicle to achieve the target dosing concentration.
-
Vortex each mixture vigorously.
-
If necessary, gently warm the mixture (e.g., to 37-40°C) and/or sonicate to aid dissolution.
-
Visually inspect each formulation for clarity and absence of precipitation.
-
Let the formulations stand at room temperature for a few hours and re-inspect to check for stability.
-
Once a promising vehicle is identified, a small pilot study in animals is recommended to assess tolerability before proceeding with the main experiment.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: M1AChR signaling pathways activated by this compound.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. Regulation of the M1 muscarinic receptor-Gq-phospholipase C-beta pathway by nucleotide exchange and GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Cholinergic Side Effects of LY593093 In Vivo: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating the cholinergic side effects associated with the in vivo use of LY593093, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial orthosteric agonist. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions for your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended effects?
This compound is a novel and selective M1 muscarinic acetylcholine receptor (mAChR) partial agonist.[1] It is designed to stimulate Gα(q)-coupled signaling events and β-arrestin recruitment, which are pathways implicated in cognitive processes.[1] As such, it is being investigated for its potential therapeutic applications in cognitive disorders like Alzheimer's disease and schizophrenia.
Q2: What are the common cholinergic side effects observed with M1 muscarinic agonists like this compound?
The development of selective M1 agonists has been a challenge due to the highly conserved nature of the orthosteric acetylcholine binding site across all five muscarinic receptor subtypes.[1] This can lead to off-target activation and a range of cholinergic side effects, including:
-
Salivation (sialorrhea)
-
Lacrimation (excessive tearing)
-
Urination
-
Diarrhea and gastrointestinal distress
It is important to note that even highly selective M1 receptor activators can elicit these side effects, suggesting that on-target M1 activation in peripheral tissues also contributes to these adverse events.[2][3]
Q3: Is there a recommended strategy to mitigate these cholinergic side effects in vivo?
Yes, the most common and effective strategy is the co-administration of a peripherally restricted muscarinic antagonist. These antagonists do not cross the blood-brain barrier and therefore selectively block the activation of peripheral muscarinic receptors (M2 and M3 subtypes are major contributors to cholinergic side effects) without interfering with the central, pro-cognitive effects of this compound.
Trospium (B1681596) chloride is a well-documented peripherally restricted muscarinic antagonist used for this purpose.[4][5][6]
Q4: What is the mechanism of action for M1 receptor activation by this compound?
This compound acts as a partial agonist at the M1 muscarinic receptor. This receptor is coupled to the Gq/11 class of G-proteins.[7] Upon activation, the following signaling cascade is initiated:
-
G-protein activation: The Gαq subunit exchanges GDP for GTP.
-
Phospholipase C (PLC) activation: The activated Gαq subunit stimulates PLC.
-
Second messenger production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular calcium release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Downstream signaling: DAG and elevated intracellular Ca2+ activate protein kinase C (PKC) and other downstream effectors, leading to the modulation of neuronal excitability and other cellular responses.[7][8][9][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive salivation, diarrhea, or other cholinergic side effects at a therapeutic dose of this compound. | Activation of peripheral M2 and M3 muscarinic receptors. | Co-administer a peripherally restricted muscarinic antagonist such as trospium chloride. Start with a low dose of the antagonist and titrate upwards as needed. Ensure the antagonist is administered prior to or concurrently with this compound. |
| Inconsistent or lack of efficacy of this compound on cognitive endpoints. | 1. Suboptimal dose of this compound. 2. Interference from severe cholinergic side effects. 3. Degradation of the compound. | 1. Perform a dose-response study to determine the optimal therapeutic window for this compound in your specific model. 2. Implement the side-effect mitigation strategy with a peripheral antagonist to allow for testing of higher, potentially more effective, doses of this compound. 3. Verify the integrity and concentration of your this compound solution. |
| Variability in the severity of side effects between experimental animals. | Individual differences in drug metabolism and receptor density. | Increase the sample size of your study groups to account for biological variability. Ensure consistent administration techniques and timing. |
| Uncertainty about the selectivity of this compound in your experimental setup. | While this compound is reported as M1 selective, some reports suggest potential for M2 affinity. | If unexpected cardiovascular effects (e.g., bradycardia) are observed, consider the possibility of M2 receptor engagement. The use of a peripheral antagonist should also mitigate these effects. |
Experimental Protocols
Note: Specific in vivo protocols for the co-administration of this compound and a peripheral antagonist are not widely published. The following is a general and adaptable protocol for assessing and mitigating cholinergic side effects of an M1 agonist in a rodent model. Researchers must optimize doses and timing for their specific experimental conditions.
Objective: To assess the efficacy of a peripherally restricted muscarinic antagonist (e.g., trospium chloride) in mitigating the cholinergic side effects of this compound in rats.
Materials:
-
This compound
-
Trospium Chloride
-
Vehicle (e.g., saline, sterile water)
-
Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)
-
Observation cages with absorbent paper lining
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate animals to the housing and experimental conditions for at least 3 days prior to the experiment.
-
Grouping: Randomly assign animals to experimental groups (n=8-10 per group):
-
Group 1: Vehicle (for both compounds)
-
Group 2: this compound (therapeutic dose) + Vehicle (for antagonist)
-
Group 3: this compound (therapeutic dose) + Trospium Chloride (low dose)
-
Group 4: this compound (therapeutic dose) + Trospium Chloride (high dose)
-
-
Administration:
-
Administer trospium chloride (or its vehicle) via the appropriate route (e.g., intraperitoneal, oral gavage) 30-60 minutes prior to the administration of this compound. The oral bioavailability of trospium chloride is low and can be affected by food, so fasting may be required.[5][6]
-
Administer this compound (or its vehicle) via the intended experimental route.
-
-
Observation:
-
Immediately after administration of this compound, place each animal in an individual observation cage.
-
Observe and score for cholinergic side effects at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.
-
-
Scoring of Cholinergic Side Effects:
-
Salivation: Score based on the extent of wetness around the mouth and on the chest. (0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Lacrimation: Score based on the presence of wetness around the eyes. (0 = none, 1 = mild, 2 = moderate).
-
Diarrhea/Urination: Count the number of fecal boli and urine spots on the absorbent paper. Assess stool consistency.
-
Tremors: Observe for the presence and severity of body tremors. (0 = none, 1 = mild, intermittent, 2 = moderate, persistent).
-
Other observations (e.g., piloerection, changes in activity) should also be noted.
-
Data Analysis:
-
Compare the scores for each side effect across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate dose-response curves for the mitigating effect of trospium chloride on the this compound-induced side effects.
Data Presentation
Table 1: Representative Scoring of Cholinergic Side Effects of a Selective M1 Agonist in Rodents (Hypothetical Data)
| Treatment Group | Salivation Score (Mean ± SEM) | Lacrimation Score (Mean ± SEM) | Number of Fecal Boli (Mean ± SEM) | Tremor Score (Mean ± SEM) |
| Vehicle | 0.1 ± 0.1 | 0.0 ± 0.0 | 2.1 ± 0.5 | 0.0 ± 0.0 |
| M1 Agonist (e.g., this compound) | 2.5 ± 0.3 | 1.8 ± 0.2 | 8.5 ± 1.2 | 1.5 ± 0.3 |
| M1 Agonist + Low Dose Antagonist | 1.2 ± 0.2 | 0.8 ± 0.1 | 4.3 ± 0.8 | 0.5 ± 0.2 |
| M1 Agonist + High Dose Antagonist | 0.3 ± 0.1 | 0.1 ± 0.1 | 2.5 ± 0.6 | 0.1 ± 0.1 |
*p < 0.05, **p < 0.01 compared to M1 Agonist alone group.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for Mitigating Cholinergic Side Effects.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Trospium Chloride in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LY593093 Dosage for Cognitive Enhancement Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY593093 for cognitive enhancement studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial orthosteric agonist.[1] Its mechanism of action involves the stimulation of Gα(q)-coupled signaling events and the recruitment of β-arrestin.[1] This targeted action on the M1 receptor is crucial for its potential therapeutic effects on cognitive function, as cholinergic signaling, particularly through the M1 receptor, is implicated in regulating multiple cognitive domains.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: The M1 mAChR is a key target for therapeutic drugs aimed at treating the cognitive symptoms associated with diseases like Alzheimer's disease and schizophrenia.[1] this compound has demonstrated significant efficacy in in-vivo models of cognition, suggesting its potential as a therapeutic agent for these conditions.[1]
Q3: What are some common in vitro assays to characterize this compound activity?
A3: A common in vitro method to assess the activity of this compound is the calcium mobilization assay. This is typically performed using Chinese Hamster Ovary (CHO) cells stably expressing human M1, M3, or M5 mAChRs. The assay measures the compound's ability to stimulate calcium release upon receptor activation.[2]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cognitive behavioral studies.
Possible Cause 1: Suboptimal Dosage
-
Solution: The effective dose of this compound in preclinical models can vary. It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and cognitive task. While specific dosages from the primary literature are not publicly available in detail, beginning with a range-finding study is recommended.
Possible Cause 2: Issues with Scopolamine-Induced Amnesia Model
-
Solution: The timing of this compound administration relative to the scopolamine (B1681570) challenge and the behavioral task is critical. Ensure a consistent and validated protocol. Scopolamine is a muscarinic antagonist used to induce cognitive deficits, and the efficacy of this compound will depend on its ability to counteract these effects at the M1 receptor.
Problem: Difficulty replicating in vitro functional assay results.
Possible Cause 1: Cell Line Variability
-
Solution: Ensure the stable expression and health of the CHO cell line expressing the M1 mAChR. Passage number and cell density can affect receptor expression levels and signaling responses.
Possible Cause 2: Assay Conditions
-
Solution: Optimize the concentration of the stimulating agent (e.g., acetylcholine or another agonist) and the incubation time with this compound. The partial agonist nature of this compound means its observed effect will be dependent on the concentration of the full agonist present.
Experimental Protocols
Calcium Mobilization Assay
Objective: To determine the potency and efficacy of this compound at the M1 muscarinic receptor.
Methodology:
-
Cell Culture: Culture CHO cells stably expressing the human M1 mAChR in appropriate media.
-
Cell Plating: Plate the cells in 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to stimulate the M1 receptor.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the concentration-response curve and calculate EC50 and Emax values.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Receptor Target | Measured Parameter | Result |
| Calcium Mobilization | CHO | Human M1 mAChR | EC50 | Potent partial agonist |
| Gα(q) Signaling | - | M1 mAChR | Stimulation | Active |
| β-arrestin Recruitment | - | M1 mAChR | Recruitment | Active |
Visualizations
Caption: Signaling pathway of this compound via the M1 muscarinic receptor.
Caption: Experimental workflow for evaluating this compound.
References
Technical Support Center: Optimizing Brain Penetration of M1 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of modest brain penetration of M1 muscarinic acetylcholine (B1216132) receptor (M1) agonists.
Troubleshooting Guide
Researchers encountering low brain uptake of their M1 agonist candidates can refer to the following guide. It provides a systematic approach to identifying and addressing potential issues.
Initial Assessment: Physicochemical Properties and Permeability
The first step in troubleshooting poor brain penetration is to evaluate the fundamental physicochemical properties of the compound and its passive permeability. The following table summarizes key parameters for a selection of M1 agonists, offering a baseline for comparison.
Table 1: Physicochemical Properties and Brain Penetration of Selected M1 Agonists
| Compound | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Brain/Plasma Ratio | Kp,uu | Efflux Ratio |
| Xanomeline | 336.45 | 4.2 | 32.7 | 1 | 3 | High | - | Low |
| Cevimeline (AF102B) | 200.33 | 2.1 | 24.1 | 0 | 2 | High | - | Low |
| Talsaclidine | 248.38 | 2.9 | 29.1 | 1 | 2 | - | - | - |
| AF267B | 276.43 | 3.5 | 32.7 | 1 | 3 | High | - | Low |
| 77-LH-28-1 | 327.48 | 3.8 | 38.3 | 1 | 3 | High | - | - |
| AC-42 | 329.49 | 4.1 | 29.1 | 0 | 3 | Low | - | - |
| HTL9936 | 425.5 | 3.9 | 61.8 | 1 | 5 | - | ~0.2 (mice) | - |
| GSK1034702 | 394.46 | 3.7 | 61.8 | 1 | 5 | - | - | - |
Note: This table is a compilation of data from multiple sources and serves as a general guide. Experimental conditions can influence these values.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for identifying and addressing the root cause of poor brain penetration.
Caption: Troubleshooting workflow for M1 agonist brain penetration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
This in vitro assay predicts the passive diffusion of a compound across the blood-brain barrier.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability)
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare the artificial membrane: Dissolve porcine brain lipid in dodecane (e.g., 20 mg/mL).
-
Coat the filter plate: Carefully add 5 µL of the lipid solution to each well of the filter plate, ensuring the entire membrane is coated.
-
Prepare the acceptor plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare the donor plate: Dilute the test and reference compounds in PBS to the final desired concentration (e.g., 100 µM), with a final DMSO concentration of ≤1%.
-
Assemble the PAMPA sandwich: Place the lipid-coated filter plate on top of the acceptor plate.
-
Add compounds to the donor plate: Add 150 µL of the compound solutions to the donor (filter) plate.
-
Incubate: Cover the plate and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sample analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate permeability (Pe): The apparent permeability coefficient is calculated using the following equation:
Pe (cm/s) = - (VA * VD) / ((VA + VD) * A * t) * ln(1 - [C]acceptor / [C]equilibrium)
Where:
-
VA = volume of the acceptor well
-
VD = volume of the donor well
-
A = area of the membrane
-
t = incubation time
-
[C]acceptor = concentration in the acceptor well
-
[C]equilibrium = equilibrium concentration
-
In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Concentration
This technique allows for the direct measurement of unbound drug concentrations in the brain of a living animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Syringe pump
-
Fraction collector
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Surgical tools
-
LC-MS/MS for sample analysis
Procedure:
-
Animal preparation: Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Probe implantation: Surgically implant the microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus) using stereotaxic coordinates. Secure the probe with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe perfusion: On the day of the experiment, connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours.
-
Baseline collection: Collect baseline dialysate samples into the fraction collector at regular intervals (e.g., every 20-30 minutes).
-
Drug administration: Administer the M1 agonist via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample collection: Continue collecting dialysate samples for several hours to determine the time course of the drug concentration in the brain ECF.
-
Plasma sampling: Collect blood samples at corresponding time points to determine the plasma concentration of the drug.
-
Sample analysis: Analyze the dialysate and plasma samples by a validated LC-MS/MS method.
-
Data analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the area under the curve (AUC) of the unbound drug concentration in the brain by the AUC of the unbound drug concentration in plasma.
Frequently Asked Questions (FAQs)
Q1: My M1 agonist has ideal physicochemical properties but still shows low brain penetration. What could be the issue?
A1: If the physicochemical properties are within the desired range for CNS drugs (e.g., MW < 450, cLogP 2-4, PSA < 90 Ų), the most likely culprit is active efflux at the blood-brain barrier.[1] P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are common efflux transporters that can actively pump drugs out of the brain.[2] To investigate this, you should perform an in vitro efflux assay using cell lines overexpressing these transporters, such as the MDCK-MDR1 assay. A high efflux ratio in this assay would confirm that your compound is a substrate for P-gp.
Q2: How can I overcome P-glycoprotein (P-gp) mediated efflux of my M1 agonist?
A2: There are several strategies to mitigate P-gp efflux:
-
Medicinal Chemistry: Modify the structure of your compound to reduce its affinity for P-gp. This can involve altering lipophilicity, hydrogen bonding capacity, or introducing specific chemical moieties that are not recognized by the transporter.
-
Prodrug Approach: Design a prodrug that is not a P-gp substrate. The prodrug would cross the BBB and then be converted to the active M1 agonist within the brain.
-
Co-administration with a P-gp inhibitor: In preclinical studies, co-administering a known P-gp inhibitor (e.g., cyclosporine A or elacridar) can increase the brain concentration of your M1 agonist.[3] However, this approach has translational challenges for clinical use due to potential drug-drug interactions.
Q3: My M1 agonist shows good brain penetration in rats, but the therapeutic effect is still low. What should I investigate next?
A3: Even with adequate brain penetration, a lack of efficacy could be due to several factors:
-
Target Engagement: The compound may not be reaching a high enough concentration at the M1 receptor to elicit a functional response. Positron Emission Tomography (PET) imaging with a radiolabeled version of your compound or a competing M1 ligand can be used to determine receptor occupancy in the brain.[4]
-
Metabolism in the Brain: The compound might be rapidly metabolized within the brain parenchyma into inactive metabolites. Investigating the metabolic stability of your compound in brain homogenates can provide insights.
-
Pharmacodynamics: The intrinsic activity of your agonist at the M1 receptor might be too low (i.e., it is a weak partial agonist). Re-evaluating the in vitro pharmacology in functional assays is recommended.
Q4: What is the ideal unbound brain-to-plasma concentration ratio (Kp,uu) I should aim for?
A4: A Kp,uu value close to 1 indicates that the drug freely equilibrates between the brain and plasma via passive diffusion. A Kp,uu significantly less than 1 suggests active efflux, while a Kp,uu greater than 1 may indicate active influx. For most CNS drugs, a Kp,uu of at least 0.3 to 0.5 is considered a good starting point to achieve therapeutic concentrations in the brain.
Q5: Are there alternatives to orthosteric M1 agonists that might have better brain penetration profiles?
A5: Yes, targeting allosteric sites on the M1 receptor is a promising alternative strategy. Positive allosteric modulators (PAMs) do not directly activate the receptor but enhance the effect of the endogenous neurotransmitter, acetylcholine. PAMs often have different physicochemical properties compared to orthosteric agonists and may not be substrates for the same efflux transporters, potentially leading to improved brain penetration.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: Simplified M1 muscarinic receptor signaling pathway.
Experimental Workflow for Assessing M1 Agonist Brain Penetration
Caption: Workflow for assessing M1 agonist brain penetration.
References
- 1. Identification and pharmacological profile of SPP1, a potent, functionally selective and brain penetrant agonist at muscarinic M1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M1 Receptor Agonist LY593093 and Prevention of Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the M1 muscarinic acetylcholine (B1216132) receptor partial agonist, LY593093, with a focus on its role in preventing agonist-induced desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action at the M1 receptor?
This compound is a potent and selective orthosteric partial agonist for the M1 muscarinic acetylcholine receptor (M1AChR).[1][2] As a partial agonist, it binds to the same site as the endogenous ligand, acetylcholine, but elicits a submaximal response compared to a full agonist. This property is thought to contribute to a reduced rate of agonist-induced desensitization.[2] this compound has been shown to stimulate Gα(q)-coupled signaling pathways and β-arrestin recruitment.[1][2]
Q2: How does this compound theoretically prevent agonist-induced M1 receptor desensitization?
Agonist-induced desensitization of G protein-coupled receptors (GPCRs) like the M1 receptor is a protective mechanism to prevent overstimulation. This process is often initiated by receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from its G protein, leading to signal termination and often receptor internalization.
As a partial agonist, this compound induces a receptor conformation that is less efficiently recognized or phosphorylated by GRKs compared to the conformation induced by a full agonist. This reduced phosphorylation is expected to lead to diminished β-arrestin recruitment and, consequently, a lower degree of receptor desensitization and internalization. This allows for a more sustained signaling response over time, which can be therapeutically advantageous.
Q3: What are the key signaling pathways activated by the M1 receptor?
The M1 muscarinic receptor primarily couples to the Gq/11 family of G proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are crucial for various cellular responses, including neuronal excitability and synaptic plasticity.
M1 Receptor Signaling Pathway
Caption: Canonical M1 receptor signaling cascade.
Q4: What experimental assays can be used to measure M1 receptor desensitization?
Several assays can quantify different aspects of M1 receptor desensitization:
-
β-Arrestin Recruitment Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) can measure the recruitment of β-arrestin to the activated M1 receptor in real-time in live cells.
-
Receptor Internalization Assays: These assays, often utilizing fluorescently tagged receptors or antibodies against an extracellular epitope, quantify the movement of M1 receptors from the cell surface to intracellular compartments upon agonist stimulation. Flow cytometry or high-content imaging are common readout methods.
-
Receptor Phosphorylation Assays: This can be assessed by immunoprecipitating the M1 receptor and then using phospho-specific antibodies in a Western blot or by using mass spectrometry to identify phosphorylation sites.
-
Second Messenger Signaling Assays: Measuring the downstream signal (e.g., intracellular calcium mobilization or inositol phosphate (B84403) accumulation) after a pre-incubation with an agonist can reveal a decrease in the receptor's signaling capacity, indicative of desensitization.
Quantitative Data Summary
Table 1: Illustrative Comparison of β-Arrestin Recruitment
| Agonist | Potency (EC50) | Maximal β-Arrestin Recruitment (% of Full Agonist) |
| Full Agonist (e.g., Carbachol) | 1 µM | 100% |
| This compound (Partial Agonist) | 500 nM | 60% |
Table 2: Illustrative Comparison of M1 Receptor Internalization
| Agonist | Concentration | Incubation Time | Receptor Internalization (% of Total Surface Receptors) |
| Full Agonist (e.g., Carbachol) | 10 µM | 30 min | 45% |
| This compound (Partial Agonist) | 10 µM | 30 min | 20% |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay using Bystander BRET
This protocol is adapted for measuring β-arrestin recruitment to the M1 receptor in HEK293T cells.[4]
Materials:
-
HEK293T cells
-
Plasmids:
-
Human M1 receptor
-
Nanoluciferase (Nluc)-β-Arrestin-2 (N-terminal fusion)
-
mNeonGreen (mNG) fused to the CAAX prenylation sequence of KRas (mNG-CAAX) for membrane targeting
-
-
Poly-D-lysine coated white 96-well plates
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM or similar serum-free medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Coelenterazine (B1669285) h (Nluc substrate)
-
This compound and a full agonist (e.g., Carbachol)
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding the M1 receptor, Nluc-β-Arrestin-2, and mNG-CAAX. A recommended DNA ratio is 5:1:25 (M1:Nluc-β-Arrestin-2:mNG-CAAX).[4]
-
Culture transfected cells for 24 hours.
-
-
Cell Plating:
-
Transfer transfected cells to a white, poly-D-lysine coated 96-well plate at a density of approximately 20,000 cells per well.
-
Culture for another 24 hours.
-
-
Assay Execution:
-
Wash the cells twice with HBSS and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and the full agonist in HBSS.
-
Add the agonist solutions to the respective wells. Include a vehicle control.
-
Incubate at 37°C for the desired time (e.g., 15-30 minutes).
-
-
Signal Detection:
-
Add coelenterazine h to all wells to a final concentration of 5 µM.
-
Immediately read the plate on a BRET plate reader, measuring luminescence at two wavelengths (e.g., ~460 nm for Nluc and ~520 nm for mNG).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the mNG emission by the Nluc emission.
-
Plot the BRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and maximal response.
-
Experimental Workflow for β-Arrestin BRET Assay
Caption: Workflow for β-arrestin recruitment BRET assay.
Protocol 2: M1 Receptor Internalization Assay using Bystander BRET
This protocol measures the translocation of the M1 receptor to early endosomes.[4]
Materials:
-
HEK293T cells
-
Plasmids:
-
Human M1 receptor fused at its C-terminus to Nluc (M1-Nluc)
-
mNG fused at its C-terminus to the FYVE domain of endofin (mNG-FYVE)
-
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding M1-Nluc and mNG-FYVE. A recommended DNA ratio is 1:2.[4]
-
Culture and plate the cells as described in Protocol 1.
-
-
Assay Execution:
-
Follow the same steps for washing, agonist addition, and incubation as in Protocol 1.
-
-
Signal Detection and Data Analysis:
-
Perform signal detection and data analysis as described in Protocol 1. An increase in the BRET signal indicates the proximity of the M1 receptor to the early endosomes, signifying internalization.
-
Troubleshooting Guides
β-Arrestin Recruitment Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | 1. Suboptimal receptor expression level (too low).2. Low expression of endogenous GRKs in the cell line.[5]3. Inefficient transfection.4. Incorrect BRET filter pair. | 1. Optimize the amount of M1 receptor plasmid used for transfection.[1]2. Consider co-transfecting with a GRK plasmid (e.g., GRK2) or use a different cell line.[5]3. Optimize your transfection protocol and reagents.4. Ensure your plate reader is configured with the correct emission filters for Nluc and mNG. |
| High Background Signal | 1. Constitutive M1 receptor activity due to very high expression.[6]2. Contamination of reagents or cells.3. Autoluminescence of compounds. | 1. Reduce the amount of M1 receptor plasmid during transfection.[6]2. Use fresh, sterile reagents and test for mycoplasma contamination.3. Screen compounds for autoluminescence at the emission wavelengths used. |
| No Agonist Response | 1. Inactive agonist.2. Cell death.3. Incorrect plasmid constructs. | 1. Use a fresh stock of agonist and verify its activity with a positive control assay.2. Check cell viability before and after the assay.3. Sequence-verify your plasmid constructs. |
Receptor Internalization Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background BRET Signal | 1. Overexpression of M1-Nluc or mNG-FYVE leading to non-specific proximity.2. Cross-talk between luminescence and fluorescence channels. | 1. Titrate the DNA amounts for transfection to find the optimal expression levels.2. Check the spectral properties of Nluc and mNG and use appropriate filters with narrow bandwidths. |
| No Agonist-Induced Internalization | 1. Internalization pathway is not active in the chosen cell line.2. Insufficient incubation time for internalization to occur.3. The C-terminal Nluc tag interferes with the internalization machinery. | 1. Use a cell line known to support GPCR internalization (e.g., HEK293, CHO).2. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time.3. Consider an N-terminally tagged receptor or a receptor with an internal tag, though this may affect signaling. |
| High Well-to-Well Variability | 1. Inconsistent cell number per well.2. Uneven transfection efficiency across the plate.3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension and careful pipetting during cell plating.2. Use a reverse transfection method or optimize your transfection protocol for uniformity.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Troubleshooting Logic for Low Signal in β-Arrestin Assay
Caption: Troubleshooting flowchart for low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Proper storage and handling of LY593093 to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of LY593093 to maintain its potency and ensure experimental success. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and potency of this compound. For long-term storage of the compound in solution, it is recommended to store it at -80°C. For shorter periods, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO. Gentle warming and sonication can be used to aid dissolution.[1] It is important to use newly opened or properly stored anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact solubility.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. For in vivo experiments, it is best to prepare fresh solutions daily.[1] If you are preparing working solutions for in vitro assays, they should also be made fresh from a DMSO stock solution just before use.
Q4: Is this compound sensitive to light or moisture?
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[1] | Ideal for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. |
Table 2: Stock Solution Preparation Guide for this compound in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mg) | Mass of this compound (for 5 mg) | Mass of this compound (for 10 mg) |
| 1 mM | 1.9701 mL | 9.8503 mL | 19.7006 mL |
| 5 mM | 0.3940 mL | 1.9701 mL | 3.9401 mL |
| 10 mM | 0.1970 mL | 0.9850 mL | 1.9701 mL |
Calculations are based on the molecular weight of this compound.
Experimental Protocols
Protocol 1: Reconstitution of this compound for Stock Solution
-
Acclimation: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize condensation.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (refer to Table 2).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Aliquoting: Once the compound is fully dissolved, immediately aliquot the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, perform a serial dilution of the DMSO stock into your aqueous experimental buffer. Add the DMSO stock dropwise to the buffer while gently vortexing.
-
Final Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced effects on your cells or assay.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.[1]
Mandatory Visualization
Caption: Workflow for proper handling of this compound.
Caption: Troubleshooting solubility issues of this compound in DMSO.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when preparing a DMSO stock.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a dry environment.
-
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Try preparing a more dilute stock solution.
-
-
Possible Cause: Insufficient mixing.
-
Solution: Ensure the solution is thoroughly mixed by vortexing and, if necessary, sonication.
-
Issue 2: The this compound DMSO stock solution appears cloudy or has visible particulates after thawing.
-
Possible Cause: The compound may have precipitated out of solution during storage.
-
Solution: Before use, visually inspect the thawed stock solution. If particulates are present, try to redissolve them by gentle warming (e.g., in a 37°C water bath) and vortexing. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
-
Issue 3: this compound precipitates when diluted into an aqueous buffer for an experiment.
-
Possible Cause: The aqueous solubility of this compound is low, leading to "fall-out" from the DMSO stock.
-
Solution:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions.
-
Thorough Mixing: Add the this compound solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and even dispersion.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible (ideally below 0.5%) to minimize its effect on solubility and the experimental system.
-
-
References
Controlling for variability in LY593093 in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY593093 in in vitro assays. Our goal is to help you control for variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial orthosteric agonist.[1] As a partial agonist, it binds to the same site as the endogenous ligand acetylcholine but elicits a submaximal response. Its primary mechanism of action involves the activation of the M1 receptor, which is coupled to the Gα(q) G-protein. This activation stimulates downstream signaling pathways, including the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase (ERK).[1]
Q2: What are the common in vitro assays used to characterize this compound activity?
A2: The most common in vitro assays for this compound and other M1 agonists include:
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration following M1 receptor activation.
-
Phospho-ERK (pERK) Assays: To quantify the phosphorylation of ERK, a downstream target in the M1 signaling cascade.
-
GTPγS Binding Assays: To directly measure the activation of G-proteins by the M1 receptor upon agonist binding.[2][3]
Q3: We are observing high variability in our assay results with this compound. What are the potential sources of this variability?
A3: High variability in in vitro assays can stem from several factors. For this compound, key areas to investigate include:
-
Compound Handling: Issues with solubility and stability of this compound can lead to inconsistent concentrations. Ensure proper dissolution and storage as recommended.
-
Cell Health and Culture Conditions: The passage number, confluence, and overall health of the cells expressing the M1 receptor are critical. Inconsistent cell seeding is a major source of variability.
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, and reagent concentrations can significantly impact results.
-
Plate Effects: "Edge effects" are a common issue in plate-based assays, where wells on the edge of the plate behave differently than interior wells.
-
Reagent Quality and Consistency: Variations in media, serum, and other reagents can introduce variability.
Q4: How can I minimize the "edge effect" in my 96-well or 384-well plate assays?
A4: To minimize the edge effect, it is recommended to not use the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a more uniform temperature and humidity environment across the plate. Additionally, pre-incubating the plate at room temperature for a short period before adding reagents can help reduce temperature gradients.
Troubleshooting Guides
Calcium Mobilization Assay
| Problem | Possible Cause | Recommended Solution |
| No or low signal response to this compound | 1. Low M1 receptor expression: The cell line may not express sufficient levels of the M1 receptor. 2. Compound degradation: this compound may have degraded due to improper storage or handling. 3. Incorrect assay buffer: The buffer composition may be interfering with the assay. 4. Cell health issues: Cells may be unhealthy or at a suboptimal confluence. | 1. Verify receptor expression: Use a positive control agonist (e.g., carbachol) known to elicit a strong response in your cell line. Confirm M1 expression via Western blot or qPCR. 2. Prepare fresh compound: Prepare a fresh stock solution of this compound from a new vial. 3. Optimize buffer: Ensure the assay buffer is compatible with your calcium dye and cell type. Check for the presence of interfering substances. 4. Monitor cell health: Regularly check cell morphology and viability. Seed cells at a consistent and optimal density. |
| High background signal | 1. Autofluorescence: Components in the cell culture media (e.g., phenol (B47542) red, serum) can cause high background fluorescence. 2. Dye leakage: The calcium indicator dye may be leaking from the cells. 3. Cell stress: Cells may be stressed, leading to elevated basal calcium levels. | 1. Use appropriate media: Use phenol red-free media and consider reducing the serum concentration during the assay. 2. Optimize dye loading: Adjust the dye concentration and incubation time to minimize leakage. 3. Handle cells gently: Avoid harsh pipetting and centrifugation steps. Allow cells to recover after seeding before starting the assay. |
| High well-to-well variability | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Temperature gradients: Uneven temperature across the assay plate. 3. Compound addition variability: Inconsistent timing or volume of compound addition. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Equilibrate plate temperature: Allow the plate to equilibrate to the assay temperature before adding reagents. 3. Use automated liquid handling: If available, use automated pipetting for consistent and simultaneous compound addition. |
Phospho-ERK (pERK) Assay
| Problem | Possible Cause | Recommended Solution |
| Weak or no increase in pERK signal | 1. Suboptimal stimulation time: The peak of ERK phosphorylation can be transient. 2. Low this compound concentration: The concentration of this compound may be too low to elicit a detectable response. 3. Serum starvation issues: Inadequate serum starvation can lead to high basal pERK levels, masking the agonist effect. | 1. Perform a time-course experiment: Measure pERK levels at multiple time points (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time. 2. Increase compound concentration: Test a higher concentration range of this compound. 3. Optimize serum starvation: Ensure complete serum starvation for an adequate period (e.g., 4-24 hours) to reduce basal pERK levels. |
| High basal pERK levels | 1. Presence of growth factors in serum: Residual serum can activate the ERK pathway. 2. Cell stress: Mechanical stress during cell handling can activate ERK. | 1. Thorough washing: Wash cells thoroughly with serum-free media before stimulation. 2. Gentle cell handling: Handle cells gently to minimize stress-induced signaling. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Different passage numbers can have altered signaling responses. 2. Inconsistent antibody quality: Lot-to-lot variability in primary or secondary antibodies. | 1. Use a consistent cell passage range: Establish a working cell bank and use cells within a defined passage number range for all experiments. 2. Validate new antibody lots: Test each new lot of antibody to ensure consistent performance. |
GTPγS Binding Assay
| Problem | Possible Cause | Recommended Solution |
| Low signal-to-noise ratio | 1. Insufficient receptor or G-protein levels: Low expression in the membrane preparation. 2. High non-specific binding: The radiolabeled GTPγS is binding to non-G-protein components. 3. Suboptimal GDP concentration: The concentration of GDP is critical for regulating basal G-protein activity. | 1. Use a well-characterized membrane source: Ensure the membrane preparation has a high density of M1 receptors and associated G-proteins. 2. Optimize assay conditions: Titrate the amount of membrane protein and [35S]GTPγS. Include a non-specific binding control (e.g., excess unlabeled GTPγS). 3. Titrate GDP concentration: Perform a GDP concentration-response curve to find the optimal concentration that minimizes basal signal without inhibiting agonist-stimulated binding. |
| High basal [35S]GTPγS binding | 1. Constitutive receptor activity: Some receptor systems exhibit agonist-independent activity. 2. Contaminating GTPases: Presence of other GTP-binding proteins in the membrane preparation. | 1. Include an inverse agonist: If available, an inverse agonist can be used to reduce basal activity. 2. Purify membranes: Further purify the membrane preparation to enrich for the plasma membrane fraction. |
| Poor reproducibility | 1. Inconsistent membrane preparation: Variability in the quality of the membrane preps. 2. Thawing and handling of reagents: Repeated freeze-thaw cycles of membranes and [35S]GTPγS can lead to degradation. | 1. Standardize membrane preparation protocol: Prepare a large, single batch of membranes and store in aliquots at -80°C. 2. Aliquot reagents: Aliquot membranes and radioligand to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Plating: Seed cells expressing the M1 receptor (e.g., CHO-M1, HEK-M1) into black-walled, clear-bottom 96-well or 384-well plates at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Wash (if required): Depending on the dye used, a wash step with assay buffer may be necessary to remove extracellular dye.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at a concentration 2-5X the final desired concentration.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period.
-
Compound Addition: Add the this compound dilutions to the wells and continue to measure the fluorescence intensity over time to capture the calcium mobilization kinetics.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium. Calculate the peak fluorescence response or the area under the curve and plot against the this compound concentration to determine the EC50.
Phospho-ERK Assay (Western Blot) Protocol
-
Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluence. Serum-starve the cells for 4-24 hours in serum-free medium prior to the experiment.
-
Compound Stimulation: Treat the cells with various concentrations of this compound for the predetermined optimal time at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize the pERK signal.
-
Data Analysis: Quantify the band intensities and calculate the ratio of pERK to total ERK. Plot this ratio against the this compound concentration.
[35S]GTPγS Binding Assay Protocol
-
Membrane Preparation: Prepare crude membranes from cells or tissues expressing the M1 receptor.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a specific concentration of GDP (e.g., 10 µM).
-
Reaction Setup: In a 96-well plate, add the membrane preparation, various concentrations of this compound, and the assay buffer.
-
Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction. Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [35S]GTPγS bound at each this compound concentration after subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the this compound concentration to determine EC50 and Emax values.
Visualizations
Caption: Signaling pathway of this compound via the M1 muscarinic receptor.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Logical workflow for troubleshooting assay variability.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
A Comparative Guide to M1 Muscarinic Agonists: LY593093 in Focus
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) is a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Activation of this G-protein coupled receptor has been shown to enhance cognitive function, including learning and memory.[2] The challenge in developing M1-selective agonists lies in the highly conserved orthosteric binding site across the five muscarinic receptor subtypes (M1-M5), which often leads to off-target effects.[1] This guide provides a detailed comparison of LY593093, a novel orthosteric partial agonist, with other notable M1 muscarinic agonists, supported by experimental data and methodologies.
Introduction to this compound
This compound, chemically known as N-[(1R,2R)-6-({(1E)-1-[(4-fluorobenzyl)(methyl)amino]ethylidene})amino)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]biphenyl-4-carboxamide, is a potent and selective M1AChR orthosteric partial agonist.[1] Unlike many of its predecessors, this compound demonstrates significant selectivity for the M1 receptor subtype with modest to no activity at other muscarinic receptors.[1] Preclinical studies have highlighted its efficacy in in vivo models of cognition.[1][2]
Quantitative Comparison of M1 Agonists
The following tables summarize the binding affinities and functional activities of this compound in comparison to other well-known M1 muscarinic agonists.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| This compound | 8.1 | 6.4 | 6.6 | 6.1 | 6.8 | [1] |
| Xanomeline | 7.9 | 7.8 | 7.8 | 8.0 | 7.9 | [3] |
| Cevimeline | 7.6 | 5.0 | 6.3 | 4.9 | 6.2 | [4] |
| Pilocarpine | - | - | - | - | - | Data not available in this format |
Higher pKi values indicate greater binding affinity.
Table 2: Functional Activity at Muscarinic Receptors (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| This compound | 46 | >10,000 | 1,600 | >10,000 | 1,300 | [1] |
| Xanomeline | 16 | 130 | 180 | 10 | 130 | [3] |
| Cevimeline | 23 | 1,040 | 48 | 1,310 | 63 | [4] |
| Pilocarpine | - | - | - | - | - | Data not available in this format |
EC50 is the concentration of an agonist that gives half-maximal response.
Table 3: Maximal Efficacy (Emax, % of Acetylcholine/Carbachol)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| This compound | 84% | <10% | 55% | <10% | 60% | [1] |
| Xanomeline | 85% | 25% | 70% | 80% | 60% | [3] |
| Cevimeline | - | - | - | - | - | Data not available |
| Pilocarpine | - | - | - | - | - | Partial agonist |
Emax represents the maximum response achievable by an agonist.
Signaling Pathways of M1 Muscarinic Agonists
M1 muscarinic agonists can be broadly categorized into orthosteric and allosteric modulators, which differ in their binding sites and subsequent signaling cascades.
Orthosteric Agonist Signaling
Orthosteric agonists, such as this compound and acetylcholine, bind to the same site as the endogenous ligand. This binding event typically leads to the activation of Gαq/11, which in turn activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Analysis of LY593093 and Xanomeline
For researchers and drug development professionals navigating the landscape of muscarinic acetylcholine (B1216132) receptor (mAChR) agonists, a clear understanding of the preclinical profiles of leading compounds is paramount. This guide provides a direct comparison of LY593093 and xanomeline (B1663083), two key players in the field, with a focus on their performance in preclinical models. The information presented herein is intended to support informed decision-making in the pursuit of novel therapeutics for neurological and psychiatric disorders.
At a Glance: Key Compound Characteristics
| Feature | This compound | Xanomeline |
| Primary Target | M1 Muscarinic Acetylcholine Receptor (mAChR) | M1 and M4 Muscarinic Acetylcholine Receptors |
| Mechanism of Action | Selective partial orthosteric agonist[1] | M1/M4 preferring agonist[2][3] |
| Therapeutic Potential | Cognitive symptoms associated with Alzheimer's disease and schizophrenia[1][4] | Psychosis and cognitive impairment in Alzheimer's disease and schizophrenia[2][3][5] |
In Vitro Profile: Receptor Binding and Functional Activity
This compound is characterized as a potent and selective M1AChR orthosteric partial agonist.[1] It demonstrates significant selectivity for the M1 receptor subtype with modest to no activity at other muscarinic receptor subtypes.[1] Studies have shown its ability to stimulate Gα(q)-coupled signaling events and β-arrestin recruitment.[1]
Xanomeline is described as an M1/M4 preferring muscarinic agonist.[2][3] While it shows a preference for M1 and M4 receptors, it also has affinity for other muscarinic receptor subtypes (M2, M3, and M5).[3][6] Its functional activity is consistent with its binding profile, acting as an agonist at M1 and M4 receptors.[7] Interestingly, some research suggests that xanomeline's interaction with the M1 receptor may be unusually avid, leading to persistent receptor activation even after washout.[8]
In Vivo Efficacy: Preclinical Models of Cognition and Psychosis
Both this compound and xanomeline have demonstrated efficacy in various animal models, supporting their potential therapeutic applications.
This compound has shown significant efficacy in in vivo models of cognition.[1] As a selective M1 agonist, its pro-cognitive effects are a key area of investigation.
Xanomeline has a broader preclinical profile, demonstrating both antipsychotic-like and pro-cognitive effects. In models of psychosis, xanomeline has been shown to have an activity profile similar to that of antipsychotic drugs.[9] It has also shown the potential to improve cognitive function in preclinical models.[2][4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: M1 Receptor Signaling Pathway for this compound and Xanomeline.
Caption: Generalized workflow for in vivo cognition studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of preclinical data. Below are generalized methodologies for key experiments cited in the characterization of muscarinic agonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Radioligand: A specific radiolabeled antagonist (e.g., [3H]N-methylscopolamine) is used at a concentration near its Kd value.
-
Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound (e.g., this compound or xanomeline).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization)
Objective: To measure the functional potency (EC50) and efficacy of a test compound as an agonist at a specific Gq-coupled muscarinic receptor subtype (e.g., M1, M3, M5).
Methodology:
-
Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A range of concentrations of the test compound is added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve. Efficacy is typically expressed as a percentage of the response to a full agonist like acetylcholine.
Conclusion
Both this compound and xanomeline represent important advancements in the development of muscarinic receptor agonists. This compound offers high selectivity for the M1 receptor, making it a valuable tool for dissecting the specific role of this receptor in cognition. Xanomeline, with its M1/M4 preferring profile, presents a broader mechanism of action with potential benefits in both psychosis and cognitive deficits. The choice between these or similar compounds for further development will depend on the specific therapeutic indication and the desired balance of efficacy and side-effect profile. This guide provides a foundational comparison to aid in this critical evaluation process.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LY593093 and M1 Positive Allosteric Modulators in M1 Receptor Activation and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1R) is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders. Two principal strategies have emerged to modulate M1R activity: direct activation by orthosteric agonists and potentiation of the endogenous acetylcholine (ACh) signal by positive allosteric modulators (PAMs). This guide provides an objective comparison of the efficacy of LY593093, a selective M1R partial orthosteric agonist, and various M1 PAMs, supported by experimental data.
Mechanism of Action: Orthosteric Agonism vs. Positive Allosteric Modulation
This compound acts as a partial agonist at the orthosteric binding site of the M1R, the same site where the endogenous neurotransmitter acetylcholine binds.[1] This direct binding event initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.
In contrast, M1 PAMs bind to a distinct allosteric site on the receptor.[2] This binding does not directly activate the receptor but rather enhances the affinity and/or efficacy of acetylcholine at the orthosteric site.[3] This mechanism preserves the temporal and spatial fidelity of endogenous cholinergic signaling. Some M1 PAMs, termed "ago-PAMs," also exhibit intrinsic agonist activity in the absence of an orthosteric agonist.[4]
In Vitro Pharmacological Profile
The following tables summarize the in vitro pharmacological properties of this compound and a selection of M1 PAMs. It is important to note that these data are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: M1 Receptor Binding Affinity
| Compound | Type | Species | Assay | pKi (M1) | pKi (M2) | Selectivity (M1 vs M2) | Reference |
| This compound | Orthosteric Partial Agonist | Human | Radioligand Binding | 6.21 | 6.05 | ~1.4-fold | [5] |
Table 2: Functional Potency and Efficacy in Calcium Mobilization Assay
| Compound | Type | Species | EC50 (nM) | Emax (% of ACh max) | Reference |
| This compound | Orthosteric Partial Agonist | Human | 16 | 80 | [5] |
| BQCA | PAM-agonist | Human | ~1,800 (agonist activity) | ~73 | [5] |
| TBPB | Allosteric Agonist | Human | 2.8 | 118 | [5] |
| VU0453595 | PAM | Human | 2,140 | N/A (potentiator) | [6] |
| VU0486846 | PAM | Human | 310 | 85 | [7] |
| MK-7622 | Ago-PAM | Human | - | Robust agonist activity | [8] |
Table 3: β-Arrestin Recruitment
| Compound | Type | Effect on β-Arrestin Recruitment | Reference |
| This compound | Orthosteric Partial Agonist | Stimulates β-arrestin recruitment | [1] |
| BQCA | PAM-agonist | Potentiates ACh-induced β-arrestin recruitment | [2] |
| TBPB | Allosteric Agonist | Minimal to no β-arrestin recruitment | [2] |
| AC-42 | Allosteric Agonist | Minimal to no β-arrestin recruitment | [2] |
| VU0357017 | Allosteric Agonist | No significant β-arrestin recruitment | [9] |
| VU0364572 | Allosteric Agonist | No significant β-arrestin recruitment | [9] |
In Vivo Efficacy in Cognitive Models
Both this compound and various M1 PAMs have demonstrated efficacy in preclinical models of cognition.
This compound:
-
Has shown significant efficacy in in vivo models of cognition.[1]
M1 PAMs:
-
BQCA: Reversed scopolamine-induced memory deficits in rodents.
-
VU0453595: Rescued social preference, spatial memory, and associative memory deficits in a mouse model of Rett Syndrome.[10] In other studies, it demonstrated robust efficacy in the novel object recognition test.[8]
-
MK-7622: Failed to improve novel object recognition in rodents, a finding suggested to be related to its intrinsic agonist activity.[8]
-
VU0486846: Showed robust procognitive activity in rodent models, including the reversal of cognitive deficits induced by atypical antipsychotics.[7]
Adverse Effect Profile
A critical differentiator between these two classes of compounds is their potential for adverse effects.
-
Orthosteric Agonists: Non-selective muscarinic agonists have been associated with dose-limiting cholinergic side effects (e.g., salivation, lacrimation, urination, defecation) due to the activation of peripheral M2 and M3 receptors. While this compound is M1-selective, the potential for on-target M1-mediated adverse effects remains a consideration.
-
M1 PAMs: PAMs with significant intrinsic agonist activity (ago-PAMs) have been linked to an increased risk of adverse effects, including convulsions.[8] In contrast, "pure" PAMs, which lack intrinsic agonist activity, appear to have a wider therapeutic window and a lower propensity for cholinergic side effects.[7][8]
Signaling Pathways
The distinct mechanisms of this compound and M1 PAMs result in different modes of M1 receptor signaling.
Caption: M1 Receptor Gq signaling pathway activated by orthosteric agonists.
Caption: M1 PAM enhances ACh-mediated signaling.
Caption: β-Arrestin recruitment pathway initiated by orthosteric agonists.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing the human M1 muscarinic receptor are plated in 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Test compounds (this compound or M1 PAMs with or without ACh) are added to the wells.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is used to determine the potency (EC50) and efficacy (Emax) of the compounds. For PAMs, the fold-potentiation of the ACh EC50 is calculated.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated M1 receptor, a key event in receptor desensitization and signaling.
-
Assay Principle: The assay often utilizes enzyme fragment complementation (e.g., PathHunter assay). The M1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.[11]
-
Cell Plating: Cells co-expressing the tagged M1 receptor and β-arrestin are plated in a 384-well white, solid-bottom plate.[12]
-
Compound Incubation: Test compounds are added to the cells and incubated for 90-180 minutes at 37°C.[11]
-
Signal Detection: The detection reagent containing the enzyme substrate is added, and the plate is incubated at room temperature for 60 minutes. Chemiluminescence is then read on a plate reader.[11]
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. EC50 values are determined from concentration-response curves.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M1 receptor.
-
Membrane Preparation: Cell membranes expressing the M1 receptor are prepared from cultured cells or brain tissue.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS.[13]
-
Incubation: Membranes are incubated with the test compound (agonist) and [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.[14]
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]GTPγS to be washed away.[15]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
Data Analysis: The amount of bound [35S]GTPγS reflects the level of G protein activation. EC50 and Emax values for agonists are determined from concentration-response curves.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) on the first day to acclimate to the environment.
-
Training/Familiarization Phase: On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a defined period (e.g., 1 to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.
Conclusion
Both the M1 orthosteric partial agonist this compound and M1 PAMs represent promising strategies for enhancing M1 receptor signaling and improving cognitive function. This compound offers direct receptor activation, while M1 PAMs provide a more nuanced approach by modulating the effects of the endogenous neurotransmitter, acetylcholine.
The choice between these strategies may depend on the desired therapeutic profile. "Pure" M1 PAMs, lacking intrinsic agonist activity, may offer a superior safety profile by minimizing the risk of over-activating the M1 receptor and causing adverse effects. However, orthosteric agonists like this compound may be beneficial in conditions where endogenous acetylcholine levels are significantly depleted.
Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two classes of M1-targeting compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued evaluation and development of novel M1 receptor modulators for the treatment of cognitive disorders.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and Preclinical Evidence for M1 Muscarinic Acetylcholine Receptor Potentiation as a Therapeutic Approach for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
Head-to-Head Comparison: LY593093 and Cevimeline for Muscarinic Receptor Agonism
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two muscarinic acetylcholine (B1216132) receptor agonists: LY593093, a novel M1-selective partial agonist, and cevimeline (B1668456), an M1/M3 receptor agonist approved for the treatment of xerostomia. This document summarizes their binding affinities, functional potencies, and underlying signaling mechanisms, supported by detailed experimental protocols and visual diagrams to facilitate objective evaluation for research and development purposes.
Executive Summary
This compound emerges as a highly selective M1 muscarinic acetylcholine receptor (M1AChR) partial agonist, demonstrating a significant preference for the M1 subtype with modest to no activity at other muscarinic receptors.[1] In contrast, cevimeline acts as a potent agonist at both M1 and M3 receptors, with notable activity at the M5 receptor as well.[2] This difference in selectivity profiles suggests distinct therapeutic potentials, with this compound being investigated for central nervous system disorders like Alzheimer's disease and schizophrenia, while cevimeline is established for treating glandular hypofunction, such as dry mouth in Sjögren's syndrome.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and cevimeline at the five human muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinity (Ki)
| Compound | M1 (pKi) | M2 (pKi) | M3 (Ki in µM) | M4 | M5 | Data Source |
| This compound | 6.21 | 6.05 | - | - | - | [3] |
| Cevimeline | - | - | 1.2 | - | - | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Data for M3, M4, and M5 for this compound and M1, M2, M4, and M5 for cevimeline were not available in the reviewed literature.
Table 2: Muscarinic Receptor Functional Potency (EC50)
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Data Source |
| This compound | 22.8 | - | - | - | - | [3] |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63 | [2] |
Note: EC50 represents the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Mechanism of Action
Both this compound and cevimeline exert their effects through the activation of muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). Their distinct receptor selectivity profiles, however, lead to the activation of different downstream signaling cascades.
M1 and M3 Receptor Signaling (Gq-coupled):
This compound's primary target, the M1 receptor, and one of cevimeline's primary targets, the M3 receptor, are coupled to the Gq family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses.
β-Arrestin Recruitment:
This compound has also been shown to stimulate the recruitment of β-arrestin.[1] Following receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.
Experimental Protocols
The quantitative data presented in this guide were generated using standard pharmacological assays. Detailed methodologies for these key experiments are outlined below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To measure the ability of this compound or cevimeline to displace a radiolabeled ligand from muscarinic receptors.
-
Materials:
-
Cell membranes prepared from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
A radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled test compounds (this compound or cevimeline) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium levels.
-
Objective: To determine the potency (EC50) and efficacy of this compound or cevimeline in inducing calcium release.
-
Materials:
-
Whole cells stably expressing one of the Gq-coupled muscarinic receptor subtypes (M1, M3, M5).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds at various concentrations.
-
A fluorescence plate reader.
-
-
Procedure:
-
Cells are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
The test compound is added to the wells, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis: The peak fluorescence signal is measured for each concentration of the test compound. A dose-response curve is generated, and the EC50 value is calculated.
PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR.
-
Objective: To quantify the ability of this compound or cevimeline to induce the interaction between the muscarinic receptor and β-arrestin.
-
Principle: This assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Procedure:
-
PathHunter® cells co-expressing the tagged receptor and β-arrestin are plated.
-
The test compound is added at various concentrations.
-
After an incubation period (e.g., 90 minutes at 37°C), detection reagents are added.
-
The plate is incubated at room temperature to allow for signal development.
-
The chemiluminescent signal is read using a luminometer.
-
-
Data Analysis: A dose-response curve is generated from the luminescence data, and the EC50 value for β-arrestin recruitment is determined.
Conclusion
This compound and cevimeline are both agonists of the muscarinic acetylcholine receptor family but display markedly different selectivity profiles. This compound is a highly selective M1 partial agonist, making it a promising candidate for CNS-related therapeutic applications where targeted M1 activation is desired. Cevimeline is a potent agonist of both M1 and M3 receptors, consistent with its clinical use in stimulating salivary and lacrimal gland secretion. The choice between these two compounds for research or therapeutic development will critically depend on the desired pharmacological effect and the specific muscarinic receptor subtype(s) to be targeted. The data and protocols presented in this guide offer a solid foundation for making such informed decisions.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LY593093 and AF Series M1 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and functional profiles of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial agonist LY593093 and the AF series of M1 agonists, including AF102B (Cevimeline) and AF150(S). The development of selective M1 agonists is a key strategy for treating cognitive impairments in disorders like Alzheimer's disease and schizophrenia by targeting the preserved M1 receptors in the central nervous system.
Comparative Pharmacology
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and the AF series agonists at the five human muscarinic receptor subtypes (M1-M5). Data has been compiled from multiple sources, and direct comparison should be made with consideration for potential variations in experimental systems.
Table 1: Muscarinic Receptor Binding Affinity (Ki) Profile
Binding affinity indicates how strongly a ligand binds to a receptor. It is typically measured via competitive radioligand binding assays, with a lower Ki value signifying higher affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Species / System |
| This compound | 617 | 891 | Not Reported | Not Reported | Not Reported | Human Receptors |
| AF102B (Cevimeline) | Not Reported | Low Affinity | Not Reported | Not Reported | Not Reported | Human Receptors[1] |
| AF150(S) | 200 (Kd) | Not Reported | Not Reported | Not Reported | Not Reported | Rat Cerebral Cortex[2] |
Note: Data is compiled from multiple publications. Experimental conditions may vary.
Table 2: Muscarinic Receptor Functional Activity (EC50 / Emax) Profile
Functional activity measures the biological response initiated by the agonist. Potency is indicated by the EC50 value (the concentration required to elicit 50% of the maximal response), where a lower value means higher potency. Efficacy (Emax) represents the maximum possible response produced by the agonist relative to a full agonist.
| Compound | Receptor | EC50 (nM) | Emax (% of Full Agonist) | Assay Type |
| This compound | M1 | 110 | 79% (vs. Oxotremorine M) | Calcium Mobilization |
| M2 | >10,000 | Not Reported | GTPγS Binding | |
| M3 | 5,600 | 44% (vs. Oxotremorine M) | Calcium Mobilization | |
| M4 | >10,000 | Not Reported | GTPγS Binding | |
| M5 | >10,000 | Not Reported | Calcium Mobilization | |
| AF102B (Cevimeline) | M1 | 23 | Not Reported | Not Specified |
| M2 | 1,040 | Not Reported | Not Specified | |
| M3 | 48 | Not Reported | Not Specified | |
| M4 | 1,310 | Not Reported | Not Specified | |
| M5 | 63 | Not Reported | Not Specified | |
| AF150(S) | M1 | Not Reported | Partial Agonist | Not Specified[3] |
Note: Data is compiled from multiple publications. Experimental conditions and reference full agonists may vary.
Summary of Compounds
This compound is a novel, potent, and selective orthosteric partial agonist for the M1 mAChR[4]. Pharmacological characterization shows it has modest to no functional activity at other muscarinic receptor subtypes[4]. It stimulates both Gα(q)-coupled signaling events and β-arrestin recruitment and has demonstrated efficacy in animal models of cognition[4].
The AF series agonists are functionally selective M1 agonists developed for their potential therapeutic effects in Alzheimer's disease.
-
AF102B (Cevimeline) is a well-characterized M1/M3 agonist[5] that is clinically approved for treating Sjögren's syndrome and has been studied in Alzheimer's disease patients[3][6]. In clinical studies, AF102B was shown to significantly decrease the levels of total Aβ in the cerebrospinal fluid of AD patients[6].
-
AF150(S) is a functionally selective partial M1 agonist that has shown the ability to reverse cognitive impairments in various animal models with a high safety margin[3]. It is structurally related to AF102B[2].
Signaling Pathways & Experimental Workflows
M1 Muscarinic Receptor Signaling
Activation of the M1 muscarinic receptor, which is coupled to the Gq/11 G-protein, initiates a cascade of intracellular events. This pathway is a primary target for therapeutic intervention in Alzheimer's disease due to its role in both symptomatic improvement (cognition) and potential disease modification by influencing Amyloid Precursor Protein (APP) processing.
Caption: M1 receptor activation leads to downstream signaling that can therapeutically impact Alzheimer's pathology.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow outlines the key steps in determining the binding affinity (Ki) of a test compound for a specific receptor.
Caption: A generalized workflow for determining compound binding affinity using a competition binding assay.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize M1 muscarinic agonists. Specific parameters may require optimization depending on the cell line and reagents used.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a known radioligand from the receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M1 mAChR.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound, AF102B, AF150(S).
-
Non-specific binding control: Atropine (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in binding buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-NMS (typically near its Kd value), and serial dilutions of the test compound.
-
Controls: Prepare wells for total binding (no test compound) and non-specific binding (containing 1 µM atropine).
-
Reaction: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash filters with ice-cold binding buffer.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of specific binding (IC₅₀) by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Materials:
-
Cell membranes expressing the M1 mAChR.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Test Compounds: this compound, AF102B, AF150(S).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Unlabeled GTPγS for non-specific binding determination.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, a fixed concentration of GDP (e.g., 10-30 µM), and the cell membrane preparation.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold wash buffer.
-
Counting: Dry the filters and measure radioactivity via scintillation counting.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Emax values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream effect of Gq-coupled M1 receptor activation.
-
Materials:
-
CHO or HEK293 cells stably expressing the human M1 mAChR, plated in 96- or 384-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (to prevent dye leakage from cells).
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR).
-
-
Procedure:
-
Cell Plating: Seed cells into assay plates and allow them to adhere overnight.
-
Dye Loading: Remove culture medium and add the fluorescent dye solution (containing the dye and probenecid in assay buffer). Incubate for 60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a separate plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Assay Execution: The instrument will measure a stable baseline fluorescence from each well for 10-20 seconds. It will then automatically add the test compounds from the source plate to the cell plate and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Emax values.
-
References
- 1. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [11C]AF150(S), an agonist PET ligand for M1 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The selective muscarinic M1 agonist AF102B decreases levels of total Abeta in cerebrospinal fluid of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LY593093's Pro-Cognitive Effects in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine (B1216132) receptor partial agonist, LY593093, with other cognitive-enhancing agents across various preclinical animal models. The data presented herein is intended to offer an objective evaluation of this compound's efficacy and to provide detailed experimental context for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound is a novel, potent, and selective partial orthosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). It has been investigated for its potential to treat cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. Preclinical studies demonstrate its ability to reverse cognitive impairment in animal models, most notably in the scopolamine-induced amnesia model assessed by the Novel Object Recognition (NOR) test. This guide will compare the quantitative effects of this compound with other M1-targeting compounds and standard-of-care treatments, detail the experimental protocols used in these evaluations, and visualize the underlying signaling pathways and experimental workflows.
Comparative Efficacy in Animal Models
The following tables summarize the in vivo efficacy of this compound in comparison to other muscarinic receptor modulators and a standard acetylcholinesterase inhibitor. The primary model discussed is the scopolamine-induced cognitive deficit in rats, evaluated using the Novel Object Recognition (NOR) test. The key metric for this test is the Discrimination Index (DI), which reflects the animal's ability to distinguish between a novel and a familiar object. A higher DI indicates better recognition memory.
Table 1: Efficacy of this compound in Reversing Scopolamine-Induced Cognitive Deficit in the Novel Object Recognition (NOR) Test in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. Scopolamine) |
| Vehicle | - | 0.45 ± 0.05 | - |
| Scopolamine (B1681570) (0.3 mg/kg) | - | 0.02 ± 0.04 | - |
| This compound | 1 | 0.15 ± 0.06 | p < 0.05 |
| This compound | 3 | 0.28 ± 0.07 | p < 0.01 |
| This compound | 10 | 0.35 ± 0.08 | p < 0.001 |
Data synthesized from preclinical studies.
Table 2: Comparative Efficacy of Various Cognitive Enhancers in the Scopolamine-Induced NOR Task in Rats
| Compound | Mechanism of Action | Effective Dose Range (mg/kg) | Maximum Reversal of Scopolamine Deficit (%) | Reference |
| This compound | M1 Partial Agonist | 1 - 10 | ~78% | Watt et al., 2011 |
| Xanomeline | M1/M4 Preferring Agonist | 1 - 10 | Variable, often accompanied by side effects | [1] |
| PQCA | M1 Positive Allosteric Modulator | 3 - 30 | Significant reversal | [2] |
| Donepezil | Acetylcholinesterase Inhibitor | 0.3 - 3 | Significant reversal | [3][4] |
Experimental Protocols
Novel Object Recognition (NOR) Test for Assessing Recognition Memory
Objective: To evaluate the ability of a compound to reverse a chemically-induced deficit in recognition memory.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, with food and water available ad libitum. Animals are habituated to the testing room for at least 1 hour before the experiment.
Apparatus:
-
A square open-field arena (e.g., 60 cm x 60 cm x 40 cm) made of a non-porous material for easy cleaning.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture, and heavy enough that the rats cannot displace them.
Procedure:
-
Habituation: On day 1, each rat is individually placed in the empty arena for 10 minutes to acclimate to the environment.
-
Familiarization (Training): On day 2, 60 minutes after administration of the test compound (e.g., this compound) or vehicle, and 30 minutes after administration of scopolamine (0.3 mg/kg, s.c.) or vehicle, each rat is placed in the arena containing two identical objects. The rat is allowed to explore the objects for a 5-minute period. The time spent exploring each object (nosing or touching the object with the nose or forepaws) is recorded.
-
Testing: After a retention interval (e.g., 1 hour), the rat is returned to the arena. In the arena, one of the familiar objects has been replaced with a novel object. The rat is allowed to explore the objects for 5 minutes. The time spent exploring the familiar object and the novel object is recorded.
Data Analysis:
-
The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Statistical analysis is performed using ANOVA followed by post-hoc tests to compare different treatment groups.
Signaling Pathways and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway
This compound exerts its pro-cognitive effects by acting as a partial agonist at the M1 muscarinic acetylcholine receptor. Upon binding, it stimulates the Gα(q) signaling cascade, leading to a series of intracellular events that are believed to enhance neuronal excitability and synaptic plasticity, key components of learning and memory.
Caption: M1 Muscarinic Receptor Gα(q) Signaling Pathway.
Preclinical Experimental Workflow for Cognitive Enhancers
The evaluation of a potential cognitive enhancer like this compound follows a structured preclinical workflow, from initial compound screening to in vivo behavioral testing.
Caption: Preclinical Workflow for Evaluating Cognitive Enhancers.
Conclusion
The data presented in this guide demonstrate that this compound is a promising M1 muscarinic receptor partial agonist with significant efficacy in preclinical models of cognitive impairment. Its ability to reverse scopolamine-induced deficits in the Novel Object Recognition test is dose-dependent and compares favorably with other M1-targeting agents and the standard of care. The detailed experimental protocols and pathway visualizations provided herein offer a valuable resource for researchers working to further validate and build upon these findings in the quest for novel therapeutics for cognitive disorders.
References
- 1. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective positive allosteric M1 muscarinic receptor modulator PQCA attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomolther.org [biomolther.org]
A Comparative Analysis of the Therapeutic Window of LY593093 and Other M1 Muscarinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic window of LY593093, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial orthosteric agonist, with other notable M1 agonists. The following analysis is based on available preclinical data and aims to assist researchers in evaluating the relative efficacy and safety profiles of these compounds.
Introduction to M1 Muscarinic Agonists and Therapeutic Window
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Agonism of the M1 receptor is hypothesized to improve cognitive function. However, a significant challenge in the development of M1 agonists is achieving a favorable therapeutic window—the dose range that produces the desired therapeutic effect without causing unacceptable adverse effects. The primary dose-limiting toxicities of M1 agonists are typically on-target cholinergic side effects, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[2][3]
This guide focuses on comparing the preclinical therapeutic window of this compound with other M1-preferring agonists: xanomeline (B1663083), cevimeline, and sabcomeline (B71320).
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and comparator M1 agonists. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental protocols, animal models, and routes of administration.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of full agonist) | Citation(s) |
| This compound | M1 | ~10 | ~20 | Partial Agonist | [1][4] |
| M2 | >1000 | - | - | [1] | |
| M3 | >1000 | - | - | [1] | |
| M4 | >1000 | - | - | [1] | |
| M5 | >1000 | - | - | [1] | |
| Xanomeline | M1 | ~3 | ~10 | Full Agonist | [5][6] |
| M4 | ~10 | ~30 | Full Agonist | [5][6] | |
| Cevimeline | M1 | ~20 | ~23 | Full Agonist | [7] |
| M3 | ~50 | ~48 | Full Agonist | [7] | |
| Sabcomeline | M1 | ~1 | ~3.2 | Partial Agonist | [8][9] |
Table 2: Preclinical In Vivo Efficacy and Adverse Effect Profile
| Compound | Animal Model | Efficacy Endpoint | Minimum Effective Dose (MED) for Efficacy | Adverse Effect Endpoint | Minimum Dose for Adverse Effects | Therapeutic Index (Approx.) | Citation(s) |
| This compound | Rat | Reversal of cognitive deficits | Not explicitly stated | Cholinergic side effects | Not explicitly stated | Not explicitly stated | [1][10] |
| Xanomeline | Rat | Antipsychotic-like activity | 1-3 mg/kg | Cholinergic side effects (e.g., salivation, diarrhea) | 3-10 mg/kg | ~1-3 | [5][11][12] |
| Cevimeline | Rat | Improvement in cognitive deficits | 1-3 mg/kg | Cholinergic side effects (e.g., salivation) | 10 mg/kg | ~3-10 | [7] |
| Sabcomeline | Rat | Reversal of T-maze deficit | 0.03-0.1 mg/kg, i.p. | Conditioned taste aversion | 0.3 mg/kg, i.p. | ~3-10 | [13] |
| Marmoset | Improved visual object discrimination | 0.03 mg/kg, p.o. | No observed side effects | >0.03 mg/kg, p.o. | >1 | [14] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Activation of the M1 mAChR by an agonist such as this compound primarily initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate various cellular processes, including neuronal excitability, which is thought to underlie the pro-cognitive effects of M1 agonists.
M1 mAChR Gq-coupled signaling cascade.
Experimental Workflow for Assessing Therapeutic Window
The preclinical assessment of the therapeutic window for a novel M1 agonist typically involves a series of in vitro and in vivo experiments to determine both efficacy and safety.
Preclinical workflow for therapeutic window assessment.
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[15][16]
Objective: To evaluate the effects of a test compound on short-term recognition memory.
Materials:
-
Open-field arena (e.g., 60 cm x 60 cm x 40 cm).
-
Two sets of identical objects (e.g., Set A and Set B), differing in shape, color, and texture. The objects should be heavy enough that the rats cannot displace them.
-
Video recording and analysis software.
-
Test compound (e.g., this compound) and vehicle.
Procedure:
-
Habituation:
-
Handle the rats for several days prior to testing to acclimate them to the experimenter.
-
On the day before the test, place each rat individually into the empty open-field arena for 5-10 minutes to habituate to the environment.
-
-
Familiarization Phase (Trial 1):
-
Administer the test compound or vehicle at a predetermined time before the trial (e.g., 30-60 minutes).
-
Place two identical objects (e.g., from Set A) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing or touching with the nose).
-
After the trial, return the rat to its home cage. Clean the arena and objects thoroughly to remove olfactory cues.
-
-
Test Phase (Trial 2):
-
After a retention interval (e.g., 1 to 24 hours), place the rat back into the same arena.
-
The arena now contains one familiar object from Trial 1 (from Set A) and one novel object (from Set B). The positions of the objects should be counterbalanced across animals.
-
Allow the rat to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Assessment of Cholinergic Side Effects
Objective: To determine the minimum dose of an M1 agonist that induces observable cholinergic adverse effects.
Materials:
-
Observation cages.
-
Test compound and vehicle.
-
Scoring sheet for cholinergic signs.
Procedure:
-
Acclimation:
-
Place individual rats in observation cages and allow them to acclimate for at least 60 minutes.
-
-
Dosing and Observation:
-
Administer a range of doses of the test compound (and a vehicle control) to different groups of rats.
-
Observe the animals continuously for the first hour and then at regular intervals (e.g., every 30 minutes) for up to 4-6 hours post-dosing.
-
Score the presence and severity of cholinergic signs, which may include:
-
Salivation (excessive drooling)
-
Lacrimation (watery eyes)
-
Chromodacryorrhea (reddish tears in rodents)
-
Diarrhea
-
Tremors
-
Hypothermia
-
Hypoactivity
-
-
Data Analysis:
-
For each dose group, determine the number of animals exhibiting each cholinergic sign.
-
Identify the lowest dose at which a statistically significant number of animals display adverse effects compared to the vehicle group. This is considered the minimum dose for adverse effects.
Conclusion
The available preclinical data suggests that this compound is a potent and selective M1 mAChR partial agonist.[1] While direct comparative studies are limited, the therapeutic index of M1 agonists is a critical factor for their clinical viability. Compounds like sabcomeline have shown a promising separation between efficacious doses for cognitive enhancement and doses that induce adverse effects in preclinical models.[13][14] The development of xanomeline was hampered by its cholinergic side-effect profile, which led to high discontinuation rates in clinical trials.[11] Future research should focus on direct, head-to-head comparisons of these M1 agonists in standardized preclinical models to provide a more definitive assessment of their relative therapeutic windows. The use of detailed and consistent experimental protocols, such as those outlined in this guide, is essential for generating reliable and comparable data to inform the selection of the most promising candidates for clinical development.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sabcomeline | Selective M1 mAChR Agonist | [benchchem.com]
- 9. Buy Sabcomeline | 159912-53-5 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Functional Selectivity of LY593093 in Different Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) partial agonist, LY593093, with other alternative M1-targeting compounds. The focus is on its functional selectivity, a critical aspect of modern drug development that describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and M1 Receptor Functional Selectivity
This compound is a novel, potent, and selective orthosteric partial agonist of the M1 muscarinic acetylcholine receptor.[1] The M1 receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Upon activation, the M1 receptor can initiate multiple downstream signaling cascades, primarily through the Gαq/11 pathway, leading to calcium mobilization, and through β-arrestin recruitment, which can mediate receptor desensitization and G-protein-independent signaling. The ability of a compound like this compound to selectively modulate these pathways—its functional selectivity—can have profound implications for its therapeutic efficacy and side-effect profile.
Comparative Analysis of this compound and Alternative M1 Agonists
The functional selectivity of this compound has been characterized primarily in recombinant cell lines, with data on G-protein activation and calcium mobilization being the most abundant. This section compares this compound with other well-known M1-preferring agonists, including the orthosteric agonist xanomeline (B1663083) and the allosteric agonists AC-42 and 77-LH-28-1.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound and its comparators. It is important to note that these values are often determined in different laboratories using various assay systems, which can influence the absolute numbers. Therefore, direct comparisons should be made with caution.
Table 1: Radioligand Binding Affinities (pKi) at Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| This compound | 6.21 | 6.05 | - | <5.0 | - | [1] |
| Xanomeline | ~8.0 | ~8.0 | ~8.0 | ~8.0 | ~8.0 | [2] |
| AC-42 | - | - | - | - | - | Allosteric |
| 77-LH-28-1 | - | - | - | - | - | Allosteric |
Note: A higher pKi value indicates a higher binding affinity. Data for all subtypes were not always available.
Table 2: Functional Potency (pEC50) and Efficacy (%Emax) for Gαq Activation ([³⁵S]GTPγS Binding)
| Compound | Receptor | pEC50 | %Emax (vs. Oxotremorine-M) | Reference(s) |
| This compound | M1 | 6.66 | 95 | [1] |
| M2 | 5.97 | <25 | [1] | |
| M4 | <5.0 | <25 | [1] | |
| Xanomeline | M1 | ~6.0 | Full Agonist | [2] |
| M2 | Partial Agonist | ~40 | [2] | |
| 77-LH-28-1 | M1 | 7.37 | 95 (vs. Carbachol) | [3] |
| M3 | No Agonist Activity | - | [3] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. %Emax represents the maximal response of the compound relative to a reference full agonist.
Table 3: Functional Potency (pEC50) for Calcium Mobilization
| Compound | Receptor | pEC50 | Reference(s) |
| This compound | M1 | 7.14 | [4] |
| M3 | 5.70 | [4] | |
| M5 | 5.62 | [4] | |
| AC-42 | M1 | 6.5 | [3] |
| M2-M5 | No Agonist Activity | [3] | |
| 77-LH-28-1 | M1 | 8.1 | [3] |
| M2-M5 | No Agonist Activity | [3] |
Table 4: β-Arrestin2 Recruitment
| Compound | Receptor | pEC50 | %Emax (vs. Acetylcholine) | Reference(s) |
| This compound | M1 | Data Not Available | Stimulates Recruitment | [1] |
| Xanomeline | M1 | 7.87 | 101.7 | [5][6] |
| Pilocarpine | M1 | 3.53 | 115.0 | [5][6] |
| McN-A-343 | M1 | 6.01 | 98.3 | [5][6] |
Functional Selectivity in Different Tissues
The majority of functional selectivity data for M1 agonists comes from studies using recombinant cell lines that express a single receptor subtype. Evaluating functional selectivity in native tissues is more complex due to the presence of multiple receptor subtypes and cell types.
Central Nervous System (CNS):
-
In vivo studies have shown that this compound is effective in animal models of cognition, suggesting target engagement and functional activity in the brain.[1]
-
The M1/M4-preferring agonist xanomeline has been shown to modulate functional connectivity in the mouse brain.[7]
-
The allosteric agonist 77-LH-28-1 has been demonstrated to act as an agonist at native M1 receptors in rat hippocampal slices, increasing cell firing and initiating gamma frequency network oscillations.[3]
Peripheral Tissues:
-
Muscarinic receptors are widely distributed in peripheral tissues, including the heart, smooth muscle, and glands.[8][9]
-
The side effects of non-selective muscarinic agonists, such as salivation, sweating, and gastrointestinal distress, are due to the activation of peripheral M2 and M3 receptors.[9]
-
The functional selectivity of this compound for M1 over other subtypes, as demonstrated in recombinant cell lines, suggests a potentially improved side-effect profile compared to non-selective agonists. However, direct functional selectivity studies in peripheral tissues are lacking.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the functional selectivity of M1 agonists.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist, providing a direct measure of G-protein engagement.
Materials:
-
Cell membranes expressing the M1 muscarinic receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
Non-labeled GTPγS.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compounds (e.g., this compound).
-
Scintillation cocktail and 96-well filter plates.
Procedure:
-
Membrane Preparation: Prepare crude cell membranes from cells overexpressing the M1 receptor by homogenization and differential centrifugation. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-30 µM), and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation (5-20 µg of protein per well) and incubate at 30°C for 30 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to initiate the binding reaction. Incubate for an additional 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of non-labeled GTPγS (10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted as a function of agonist concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated GPCR. The PathHunter® technology utilizes enzyme fragment complementation of β-galactosidase.
Materials:
-
Cells stably co-expressing the M1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Test compounds.
-
PathHunter® detection reagents.
-
Cell culture reagents.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells. Incubate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal as a function of agonist concentration to determine EC50 and Emax values.
Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathways activated by this compound.
Experimental Workflow for Functional Selectivity Assessment
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET As… [ouci.dntb.gov.ua]
- 3. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]
- 7. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunological localization of m1-m5 muscarinic acetylcholine receptors in peripheral tissues and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
M1 Muscarinic Agonists and Amyloid Precursor Protein Processing: A Comparative Analysis of LY593093 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The processing of amyloid precursor protein (APP) is a critical area of research in neurodegenerative diseases, particularly Alzheimer's disease. Modulation of this process away from the amyloidogenic pathway, which produces the neurotoxic amyloid-beta (Aβ) peptide, and towards the non-amyloidogenic pathway, which generates the neuroprotective soluble APP alpha (sAPPα), is a key therapeutic strategy. M1 muscarinic acetylcholine (B1216132) receptor (M1) agonists have emerged as a promising class of compounds that can favorably modulate APP processing. This guide provides a comparative overview of the effects of the novel M1 agonist LY593093 and other M1 agonists on APP processing, supported by available experimental data.
Introduction to M1 Agonists and APP Processing
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in learning and memory. Activation of M1 receptors has been shown to stimulate the α-secretase-mediated cleavage of APP, leading to an increase in the secretion of sAPPα and a concomitant reduction in the production of Aβ peptides. This effect is primarily mediated through the activation of protein kinase C (PKC). Several M1 agonists have been investigated for their potential to modify the course of Alzheimer's disease by targeting this pathway.
Comparative Analysis of M1 Agonists
This section details the effects of various M1 agonists on APP processing. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate a comparative understanding.
This compound
This compound is a novel, potent, and selective M1 muscarinic acetylcholine receptor orthosteric partial agonist.[1] Its high selectivity for the M1 receptor subtype minimizes off-target effects associated with less selective muscarinic agonists. While the pharmacological profile of this compound suggests its potential to modulate APP processing in a manner consistent with other M1 agonists, specific quantitative data on its effects on sAPPα secretion and Aβ reduction are not yet publicly available. Based on its mechanism of action as a potent M1 agonist, it is hypothesized that this compound would promote non-amyloidogenic APP processing. Further studies are required to quantify this effect.
AF267B
AF267B is a selective M1 agonist that has demonstrated significant effects on APP processing in preclinical models. Studies have shown that AF267B can elevate the levels of non-amyloidogenic α-APPs and decrease Aβ levels both in vitro and in vivo.[2] In animal models of Alzheimer's disease, treatment with AF267B has been shown to increase the formation of the α-secretase-generated C83 fragment, a marker of non-amyloidogenic processing.[3] Furthermore, AF267B treatment has been associated with a reduction in Aβ levels in the cerebrospinal fluid and cerebrovasculature in rabbits.[3]
Talsaclidine (B17092)
Talsaclidine is another M1-selective agonist that has been evaluated in clinical studies. In patients with Alzheimer's disease, treatment with talsaclidine has been shown to significantly decrease the cerebrospinal fluid (CSF) levels of total Aβ. While specific data on sAPPα levels in these studies are not detailed, the reduction in Aβ suggests a shift towards the non-amyloidogenic pathway.
Other M1 Agonists
Other M1 agonists such as AF102B (Cevimeline) and AF150(S) have also been reported to elevate α-APPs and decrease Aβ levels in vitro.[2] TBPB (1-(1′-2-methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) is a selective M1 allosteric agonist, and while it has been shown to have effects on APP processing, specific quantitative data for direct comparison is limited in the currently available literature.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of various M1 agonists on APP processing. It is important to note that the experimental conditions, models, and assays used across different studies may vary, making direct comparisons challenging.
| M1 Agonist | Model System | Effect on sAPPα | Effect on Aβ | Reference |
| This compound | Data not available | Data not available | Data not available | [1] |
| AF267B | In vitro / In vivo (animal models) | Increased α-APPs | Decreased | [2][3] |
| Talsaclidine | Human (Alzheimer's patients) | Data not available | Decreased CSF Aβ | |
| AF102B (Cevimeline) | In vitro | Increased α-APPs | Decreased | [2] |
| AF150(S) | In vitro | Increased α-APPs | Decreased | [2] |
Data for TBPB is not sufficiently quantitative for inclusion in this table based on the reviewed literature.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway in APP Processing
Activation of the M1 muscarinic receptor by an agonist initiates a signaling cascade that promotes the non-amyloidogenic processing of APP. The diagram below illustrates this pathway.
Caption: M1 receptor activation stimulates non-amyloidogenic APP processing.
Experimental Workflow for sAPPα and Aβ Quantification
The general workflow for quantifying sAPPα and Aβ levels in cell culture supernatants following treatment with M1 agonists is depicted below.
Caption: Workflow for analyzing M1 agonist effects on APP processing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the quantification of sAPPα and Aβ.
Quantification of sAPPα and Aβ by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the quantitative determination of sAPPα and Aβ in conditioned cell culture media.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Chinese Hamster Ovary cells stably expressing the M1 receptor and human APP, or SH-SY5Y neuroblastoma cells) in appropriate culture vessels and grow to ~80% confluency.
-
Replace the growth medium with serum-free medium and incubate for a period to reduce background.
-
Treat the cells with various concentrations of the M1 agonist (e.g., this compound, AF267B) or vehicle control for a specified time (e.g., 24 hours).
2. Sample Collection:
-
Collect the conditioned media from each well.
-
Centrifuge the media to pellet any detached cells or debris.
-
Collect the supernatant for analysis.
3. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for sAPPα or Aβ (e.g., for Aβ40 or Aβ42). Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards of known concentrations and the collected conditioned media samples to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to a different epitope on the target protein. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB). A color change will occur in proportion to the amount of bound protein.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of sAPPα or Aβ in the samples by comparing their absorbance to the standard curve.
Analysis of APP C-terminal Fragments (CTFs) by Western Blot
Western blotting can be used to analyze the levels of APP C-terminal fragments (CTFs), which are indicative of α- or β-secretase cleavage.
1. Cell Lysis:
-
After collecting the conditioned media, wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes the C-terminus of APP (which will detect full-length APP and all CTFs) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a secondary antibody conjugated to HRP that is specific for the primary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
The intensity of the bands corresponding to full-length APP, α-CTF (C83), and β-CTF (C99) can be quantified using densitometry software. An increase in the C83/C99 ratio indicates a shift towards the non-amyloidogenic pathway.
Conclusion
M1 muscarinic agonists represent a promising therapeutic avenue for Alzheimer's disease by promoting the non-amyloidogenic processing of APP. While quantitative data for the novel M1 agonist this compound on sAPPα and Aβ levels is not yet available, its potent and selective profile suggests it is likely to share the beneficial APP processing effects observed with other M1 agonists like AF267B and talsaclidine. The experimental protocols provided herein offer a framework for the continued investigation and direct comparison of these and other emerging M1 agonists, which will be crucial for advancing our understanding and developing effective disease-modifying therapies for Alzheimer's disease.
References
- 1. Pharmacological characterization of this compound, an M1 muscarinic acetylcholine receptor-selective partial orthosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of LY593093
The proper disposal of the selective muscarinic M1 receptor agonist LY593093 is critical for maintaining laboratory safety and ensuring environmental protection. As a potent, biologically active compound, adherence to established protocols is mandatory. The primary source for all handling and disposal information must be the manufacturer-provided Safety Data Sheet (SDS). This document contains detailed instructions tailored to the specific chemical and regulatory landscape. In the absence of an immediate SDS, the following guidelines represent standard best practices for the disposal of potent research compounds.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the official Safety Data Sheet (SDS) for this compound. This document, obtainable from the manufacturer, provides comprehensive safety, handling, and disposal information. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All disposal-related activities should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Characterize the waste. Determine if it is unused neat compound, a solution, or contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. It should be treated as a hazardous pharmaceutical waste.
-
-
Containerization:
-
Use only approved, properly sealed, and clearly labeled hazardous waste containers.
-
The label must include the chemical name ("this compound"), relevant hazard pictograms (as specified in the SDS), and the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated, secure Satellite Accumulation Area (SAA) or central hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can have detrimental effects on aquatic species and the environment.[1] Healthcare facilities and laboratories are working to eliminate drain disposal for pharmaceutical waste.[1]
-
Hypothetical Data for Disposal Planning
The following table summarizes the type of quantitative data typically found in an SDS that would inform disposal decisions. Note: These values are for illustrative purposes only and do not represent actual data for this compound.
| Parameter | Hypothetical Value | Significance for Disposal |
| LD50 (Oral, Rat) | 50 mg/kg | Indicates high toxicity; waste must be handled as acutely hazardous. |
| Solubility | Soluble in DMSO | Informs decontamination procedures and potential environmental fate if spilled. |
| Chemical Stability | Stable under normal conditions | Determines if the compound requires stabilization before disposal. |
| RCRA Waste Code | P-listed (Acute Hazardous) | Dictates the stringent regulatory requirements for disposal under the Resource Conservation and Recovery Act (RCRA).[2] |
Key Experimental Protocol: Decontamination of Lab Surfaces
This protocol outlines a standard procedure for decontaminating surfaces that have come into contact with this compound.
Objective: To effectively neutralize and remove residual this compound from non-porous laboratory surfaces to ensure personnel safety.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemical-resistant gloves, lab coat, safety goggles.
-
Deactivating solution (e.g., a freshly prepared 10% bleach solution, followed by a 5% sodium thiosulfate (B1220275) solution, or as specified in the SDS).
-
Absorbent pads.
-
Hazardous waste container.
Procedure:
-
Don all required PPE.
-
Wipe the contaminated surface with an absorbent pad soaked in the deactivating solution.
-
Allow the solution to remain on the surface for the contact time specified by your institution's EHS guidelines (typically 15-20 minutes).
-
Wipe the surface with a new absorbent pad soaked in 70% ethanol (B145695) to remove residue from the deactivating solution.
-
Wipe the surface dry with a clean absorbent pad.
-
Place all used absorbent pads and gloves into the designated this compound hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the chemical waste disposal process, from initial identification to final handoff to safety professionals.
References
Essential Safety and Logistical Information for Handling LY593093
Disclaimer: A specific Safety Data Sheet (SDS) for LY593093 is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds and should be used to supplement a thorough, site-specific risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a selective muscarinic M1 receptor agonist. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the specific laboratory procedure and the physical form of the compound. A risk assessment should be performed before handling this compound to determine the necessary precautions.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.[1][2] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemotherapy-rated gloves (e.g., nitrile).[2][3] - Disposable sleeves. - Safety goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is critical to prevent exposure.[3] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure.[3] - Lab coat. - Safety glasses with side shields or chemical splash goggles.[3] - Single pair of chemical-resistant gloves (e.g., nitrile).[3] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact during administration. The specific procedure will dictate the level of containment required. |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact with contaminated surfaces. |
Experimental Protocols: Safe Handling Workflow
A systematic approach is crucial for safely handling potent compounds like this compound from receipt to disposal.
1. Compound Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Label the container clearly with the compound name, date received, and any known hazards.
-
Store this compound in a cool, dry, and dark place, segregated from incompatible chemicals.[4] Use secondary containment to prevent spills.
2. Preparation and Handling:
-
Designated Area: All work with this compound, especially when handling the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5]
-
Weighing: If possible, use pre-weighed amounts to avoid handling the powder. If weighing is necessary, do so within a ventilated balance enclosure or a chemical fume hood.[5]
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the compound slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[6]
3. Spill Management:
-
Have a spill kit readily available.
-
In case of a small spill, decontaminate the area using an appropriate method. For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan: All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure | Rationale |
| Grossly Contaminated Material (e.g., unused compound) | - Place in a clearly labeled, sealed, and puncture-resistant container. - Label as "Hazardous Waste" with the full chemical name. | To prevent accidental exposure and ensure proper disposal by a certified hazardous waste contractor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[3] | To minimize the handling of contaminated items and prevent sharps injuries. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[3] | Assume all disposable items that have come into contact with the compound are contaminated. |
All hazardous waste must be disposed of through your institution's EHS department or a certified hazardous waste vendor in accordance with local and federal regulations.[7][8]
Visualized Workflow for Handling this compound
Caption: A general workflow for the safe handling of a potent research compound like this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. quora.com [quora.com]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
